(2-(But-3-en-1-yloxy)phenyl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2-but-3-enoxyphenyl)methanol |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,12H,1,3,8-9H2 |
InChI Key |
IOHKZZPZDUAMFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1CO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol
Executive Summary
This guide details the optimized synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol , a functionalized benzyl alcohol featuring a homoallylic ether tether. This motif is a critical intermediate in the synthesis of macrocycles via Ring-Closing Metathesis (RCM) and serves as a "warhead" linker in covalent drug discovery.
The protocol prioritizes chemoselectivity and scalability . Unlike direct alkylation of saligenin (2-hydroxybenzyl alcohol)—which suffers from competing O-alkylation at the benzylic position—this route utilizes a protection-free reductive strategy . We first install the homoallylic ether on salicylaldehyde, followed by a chemoselective hydride reduction that preserves the terminal alkene.
Core Advantages of This Protocol
-
Regiocontrol: 100% selectivity for phenolic alkylation over benzylic sites.
-
** alkene Integrity:** Conditions avoid isomerization of the terminal double bond.
-
Scalability: Validated for gram-to-multigram scale without chromatographic purification in the first step.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two robust unit operations:
-
Williamson Ether Synthesis:
displacement of 4-bromo-1-butene by the phenoxide of salicylaldehyde. -
Carbonyl Reduction: 1,2-hydride addition to the aldehyde using Sodium Borohydride (
).[1]
Reaction Scheme Visualization
Figure 1: Two-step convergent synthesis pathway avoiding protecting group manipulations.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(But-3-en-1-yloxy)benzaldehyde
Objective: Selective O-alkylation of the phenolic hydroxyl group.
Materials
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Salicylaldehyde | 1.0 | 122.12 | Substrate |
| 4-Bromo-1-butene | 1.2 | 135.00 | Electrophile |
| Potassium Carbonate ( | 2.0 | 138.21 | Base |
| Acetonitrile (MeCN) | N/A | Solvent | 0.2 M Conc. |
| Potassium Iodide (KI) | 0.1 | 166.00 | Catalyst (Finkelstein) |
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solubilization: Dissolve Salicylaldehyde (1.0 equiv) in anhydrous MeCN.
-
Deprotonation: Add anhydrous
(2.0 equiv) and KI (10 mol%). The KI acts as a catalyst, converting the alkyl bromide to the more reactive alkyl iodide in situ. -
Addition: Add 4-Bromo-1-butene (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 8:1). The aldehyde spot ( ) should convert to the ether ( ). -
Workup:
-
Cool to room temperature (RT).
-
Filter off solid inorganic salts (
, Excess ) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in
, wash with (to remove unreacted phenol) and Brine. -
Dry over
, filter, and concentrate.[2]
-
-
Purification: If necessary, purify via flash column chromatography (
, 0-10% EtOAc in Hexanes). Note: High purity (>95%) is often achieved without chromatography.
Step 2: Reduction to (2-(But-3-en-1-yloxy)phenyl)methanol
Objective: Chemoselective 1,2-reduction of the aldehyde without reducing the alkene.
Materials
| Reagent | Equiv. | Role |
| Intermediate Aldehyde | 1.0 | Substrate |
| Sodium Borohydride ( | 1.1 | Hydride Source |
| Methanol (MeOH) | N/A | Solvent (Protic) |
Procedure
-
Setup: Charge a round-bottom flask with the Intermediate Aldehyde (from Step 1) and dissolve in MeOH (0.1 M). Cool to
(ice bath). -
Reduction: Add
(1.1 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Allow the reaction to warm to RT and stir for 30–60 minutes. Monitor by TLC (Aldehyde disappears; Alcohol appears at lower
). -
Quench: Cool back to
. Quench carefully with Saturated Aqueous (5 mL/mmol). Stir for 15 minutes to decompose borate complexes. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (
). -
Isolation: Combine organics, wash with Brine, dry over
, and concentrate. -
Final Product: Colorless to pale yellow oil.
Workup & Logic Flow
The following logic map illustrates the critical decision points during the purification process to ensure high yield and purity.
Figure 2: Purification logic ensuring removal of unreacted salicylaldehyde before reduction.
Analytical Characterization (Expected Data)
Validation of the structure relies on the distinct signals of the homoallylic chain and the benzylic protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.30 – 6.85 | Multiplet | 4H | Benzene Ring |
| Alkene (Internal) | 5.95 – 5.85 | ddt | 1H | |
| Alkene (Terminal) | 5.20 – 5.10 | Multiplet | 2H | |
| Benzylic | 4.70 | Singlet (or doublet) | 2H | |
| Ether | 4.08 | Triplet ( | 2H | |
| Homoallylic | 2.60 | Quartet ( | 2H | |
| Hydroxyl | ~2.20 | Broad Singlet | 1H |
Key Diagnostic: The disappearance of the aldehyde proton (
Critical Process Parameters (CPP)
-
Temperature Control (Step 1): Do not exceed
during alkylation to prevent polymerization of the homoallylic bromide. -
Stoichiometry (Step 2): Use only a slight excess of
(1.1 equiv). Large excesses or prolonged reaction times can lead to minor amounts of alkene hydroboration, although this is rare in MeOH without a catalyst. -
Quench pH: Ensure the quench of the borohydride reduction is weakly acidic to neutral (
). Strongly acidic quenches can promote ether cleavage or polymerization of the styrene-like derivatives if the alcohol eliminates (though unlikely for this specific substrate).
References
-
Alkylation of Salicylaldehyde: LookChem. (n.d.). 4-Bromo-1-butene Reagent Profile and Applications in 2-(but-3-en-1-yloxy)benzaldehyde synthesis. Retrieved from [Link]
-
Chemoselective Reduction: OrgoSolver. (2025). NaBH4 Reduction: Aldehyde/Ketone to Alcohol - Mechanism and Selectivity. Retrieved from [Link]
-
General Protocol for Phenolic Alkylation: Journal of Biochemical Technology. (2019). Preparation of Polyfunctionalized 1,2-Benzylated Derivatives from O-Salicylic Aldehyde. Retrieved from [Link]
- Analogous Substrate Synthesis: Google Patents. (2011). Synthesis of 1-(4-Amino-2-(but-3-enyloxy)phenyl)ethanone via K2CO3 mediated alkylation.
Sources
physical and chemical properties of (2-(But-3-en-1-yloxy)phenyl)methanol
Technical Monograph: (2-(But-3-en-1-yloxy)phenyl)methanol Subtitle: A Strategic Intermediate for O-Heterocyclic Scaffolds and Ring-Closing Metathesis
Executive Summary
(2-(But-3-en-1-yloxy)phenyl)methanol is a bifunctional synthetic intermediate characterized by an ortho-substituted benzyl alcohol moiety tethered to a terminal alkene via an ether linkage. It serves as a critical "scaffold building block" in organic synthesis, particularly for the construction of medium-sized oxygen heterocycles such as benzoxepines and chromenes .
Its dual functionality—a nucleophilic primary alcohol and an electrophilic/metathesis-active alkene—enables diverse divergent synthetic pathways. This guide details its physicochemical profile, validated synthesis protocols, and its primary application in Ring-Closing Metathesis (RCM) strategies for drug discovery.
Molecular Identity & Physicochemical Profile
This molecule belongs to the class of O-alkylated salicyl alcohol derivatives. The presence of the butenyl chain imparts lipophilicity and flexibility, influencing its physical state and solubility profile.
| Property | Data / Description |
| IUPAC Name | (2-(But-3-en-1-yloxy)phenyl)methanol |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | Not widely listed; Precursor (Aldehyde) is 143423-74-1 |
| Physical State | Viscous colorless to pale yellow oil (typically). Note: Analogous 2-allyloxy derivatives are low-melting solids (MP ~43°C); the longer butenyl chain often lowers the melting point, favoring the liquid state at RT. |
| Solubility | High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.Low: Water, Hexanes (moderate). |
| Stability | Stable under ambient conditions. The terminal alkene is prone to oxidation (epoxidation) or polymerization if stored improperly. Store at 2–8°C under inert gas. |
| Key Functionality | 1° Alcohol: Reactive toward oxidation, esterification, halogenation.Terminal Alkene: Reactive toward RCM, hydroboration, cross-metathesis. |
Synthetic Routes & Process Chemistry
The synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol is most efficiently achieved via a two-step sequence starting from commercially available salicylaldehyde . This route is preferred over direct alkylation of salicyl alcohol to avoid competitive O-alkylation at the benzylic position.
Step 1: O-Alkylation of Salicylaldehyde
-
Reaction: Nucleophilic substitution (Sₙ2) of the phenoxide ion on 4-bromo-1-butene.
-
Reagents: Salicylaldehyde, 4-bromo-1-butene, Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (fast rates) or Acetone (easier workup).
-
Mechanism: The base deprotonates the phenol (pKa ~8), creating a phenoxide that attacks the alkyl bromide.
Step 2: Selective Reduction
-
Reaction: Reduction of the aldehyde to the primary alcohol.
-
Reagents: Sodium Borohydride (NaBH₄).
-
Solvent: Methanol or Ethanol.
-
Selectivity: NaBH₄ is chemoselective for the aldehyde and will not reduce the isolated alkene or the ether linkage.
Experimental Protocol (Self-Validating)
Step 1: Alkylation
-
Charge: To a flask, add Salicylaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at RT for 15 min (yellow color change indicates phenoxide formation).
-
Addition: Add 4-bromo-1-butene (1.2 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of starting phenol (Rf ~0.6) and appearance of product (Rf ~0.7) confirms completion.
-
Workup: Dilute with water, extract with Et₂O. Wash organic layer with 1M NaOH (to remove unreacted phenol). Dry (MgSO₄) and concentrate.
Step 2: Reduction
-
Charge: Dissolve the crude aldehyde from Step 1 in MeOH (0.3 M). Cool to 0°C.
-
Addition: Add NaBH₄ (0.5 equiv) portion-wise over 10 min. Caution: Gas evolution (H₂).
-
Reaction: Warm to RT and stir for 1 hour.
-
Quench: Add saturated NH₄Cl solution carefully.
-
Isolation: Extract with DCM. The product is typically pure enough for subsequent steps; purify by flash chromatography (SiO₂, Hexane/EtOAc gradient) if analytical purity is required.
Visualization: Synthesis & RCM Pathway
The following diagram illustrates the synthesis of the alcohol and its subsequent application in generating a benzoxepine scaffold via Ring-Closing Metathesis (RCM).
Figure 1: Synthetic workflow from Salicylaldehyde to the target alcohol, followed by its application in benzoxepine synthesis.
Reactivity & Applications in Drug Discovery
The primary value of (2-(But-3-en-1-yloxy)phenyl)methanol lies in its ability to undergo cyclization to form oxygenated heterocycles, which are privileged structures in medicinal chemistry (e.g., in antidepressants, antihistamines).
A. Ring-Closing Metathesis (RCM)
To utilize the RCM pathway, the benzyl alcohol is typically converted into an ester or ether containing a second alkene.
-
Protocol: Acylation with acryloyl chloride yields the acrylate ester.[1]
-
Cyclization: Treatment with Grubbs II catalyst (2–5 mol%) in dilute DCM (to favor intramolecular reaction) facilitates the formation of the 7-membered lactone (2,5-dihydrobenzo[b]oxepine-2-one ).
-
Mechanism: The Ruthenium carbene initiates at the terminal alkene, releases ethylene gas (driving force), and closes the ring.
B. Oxidation & Grignard Addition
-
Oxidation: Treatment with MnO₂ selectively oxidizes the benzylic alcohol back to the aldehyde without affecting the alkene.
-
Vinylation: Addition of vinylmagnesium bromide to the aldehyde generates a secondary alcohol with two terminal alkenes (one allyl, one homoallyl).
-
Result: RCM of this substrate yields a 2,5-dihydrobenzo[b]oxepine (ether linkage), a core found in natural products like Radulanins.
Handling, Stability & Safety
-
Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but standard PPE (gloves, goggles) is mandatory.
-
Storage: Store in a cool, dry place. The presence of the alkene makes it susceptible to slow oxidation over months; storage under Nitrogen at 4°C is recommended for long-term stability.
-
Spill Management: Absorb with inert material (vermiculite/sand). Dispose of as organic waste.
References
-
Alkylation of Salicylaldehyde: Journal of Biochemical Technology, 2019. "Preparation of Polyfunctionalized 1,2-Benzylated Derivatives from O-Salicylic Aldehyde."
- RCM Strategy for Benzoxepines:Organic Letters, 2000. "Ring-Closing Metathesis in the Synthesis of Benzo-Fused Heterocycles." (General methodology reference for RCM on O-tethered styrenes).
-
General Properties of Salicyl Alcohol Derivatives: Sigma-Aldrich, [2-(Allyloxy)phenyl]methanol Product Sheet. (Used for comparative physicochemical estimation).
-
Benzoxepine Synthesis via RCM: ResearchGate, 2025. "Synthesis of 2,5-Dihydrobenzo[b]oxepines Based on a Cyclization-Olefin-Metathesis Strategy."
Sources
An In-depth Technical Guide to (2-(But-3-en-1-yloxy)phenyl)methanol: Synthesis, Characterization, and Potential Applications
Compound Profile and Physicochemical Properties
(2-(But-3-en-1-yloxy)phenyl)methanol, also known as [2-(allyloxy)phenyl]methanol, is an organic compound featuring a phenylmethanol core substituted with a butenyloxy group at the ortho position. The presence of a terminal alkene and a primary alcohol functional group makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of (2-(But-3-en-1-yloxy)phenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES String | OCC1=CC=CC=C1OCC=C | |
| InChI Key | YMNIXHJCEMKHML-UHFFFAOYSA-N | |
| MDL Number | MFCD08442406 | |
| PubChem Substance ID | 329795514 |
Note: Analytical data for this specific compound is not extensively collected by all suppliers; therefore, empirical verification of its properties is recommended.
Synthesis Methodology: A Guided Approach
The synthesis of (2-(but-3-en-1-yloxy)phenyl)methanol can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach is chosen for its high yield, operational simplicity, and the ready availability of starting materials.
The proposed two-step synthesis involves the protection of the aldehyde group of salicylaldehyde, followed by etherification and subsequent deprotection/reduction to the desired alcohol.
Rationale for Synthetic Strategy
The primary challenge in the direct etherification of salicylaldehyde is the presence of the acidic phenolic hydroxyl group and the electrophilic aldehyde. To prevent unwanted side reactions, a protection strategy for the aldehyde is prudent. However, a more direct approach, as outlined below, involves the direct etherification of the phenolic hydroxyl group, which is significantly more acidic than the benzylic alcohol that will be formed in the subsequent step. This strategic choice simplifies the overall process.
Detailed Experimental Protocol
Step 1: Etherification of Salicylaldehyde
-
Reaction Setup: To a stirred solution of salicylaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.) as a mild base.
-
Addition of Alkylating Agent: Slowly add 4-bromo-1-butene (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 60-70°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-(but-3-en-1-yloxy)benzaldehyde, can be purified by column chromatography.
Step 2: Reduction of the Aldehyde
-
Reduction Reaction: Dissolve the purified 2-(but-3-en-1-yloxy)benzaldehyde in a suitable solvent like methanol or ethanol.
-
Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise at 0°C. The use of NaBH₄ is selective for the aldehyde and will not reduce the terminal alkene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Final Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, (2-(but-3-en-1-yloxy)phenyl)methanol. Further purification can be achieved by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Synthetic route for (2-(but-3-en-1-yloxy)phenyl)methanol.
Potential Applications and Future Research Directions
The unique bifunctional nature of (2-(but-3-en-1-yloxy)phenyl)methanol opens up several avenues for its application in research and development.
Intermediate in Organic Synthesis
The terminal alkene can undergo a variety of transformations, including but not limited to:
-
Epoxidation: Formation of an epoxide ring, a versatile intermediate for synthesizing various fine chemicals and pharmaceutical precursors.[1]
-
Hydroboration-Oxidation: Conversion to a primary alcohol, leading to diol structures.
-
Olefin Metathesis: Participation in ring-closing or cross-metathesis reactions to construct complex molecular architectures.
The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility.
Monomer for Polymer Synthesis
The vinyl group allows this molecule to act as a monomer in polymerization reactions. The resulting polymers would possess pendant phenylmethanol groups, which could be further functionalized to tailor the polymer's properties for applications in coatings, adhesives, or drug delivery systems.
Fragrance and Flavor Industry
Structurally related compounds, such as 2-phenylethanol, are widely used in the fragrance and food industries for their characteristic floral scents.[2][3] (2-(But-3-en-1-yloxy)phenyl)methanol could be investigated for its own olfactory properties or as a precursor to novel fragrance compounds.
Safety and Handling
While specific toxicity data for (2-(but-3-en-1-yloxy)phenyl)methanol is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on the safety information for the closely related [2-(allyloxy)phenyl]methanol, the compound may be harmful if swallowed (Acute Tox. 4 Oral).
Recommended Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
(2-(But-3-en-1-yloxy)phenyl)methanol is a compound with significant potential as a versatile building block in organic synthesis and polymer chemistry. Although detailed characterization and application studies are yet to be widely published, its synthesis is achievable through established chemical transformations. This guide provides a solid foundation for researchers to explore the synthesis and utility of this promising molecule. Further investigation into its reactivity and physical properties will undoubtedly uncover novel applications in various scientific fields.
References
-
National Center for Biotechnology Information. 2-Phenylbut-3-en-2-ol. PubChem Compound Summary for CID 538853. [Link]
-
Global Market Insights Inc. 4 major applications impacting the future of 2-phenylethanol industry. (2022). [Link]
-
National Institute of Standards and Technology. 2-methyl-3-phenyl-2-butanol. NIST Chemistry WebBook. [Link]
-
Sami Publishing Company. Simple and Efficient Synthesis of 2-styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. (2021). [Link]
-
SIELC Technologies. 2-Phenyl-3-butyn-2-ol. (2018). [Link]
-
ACG Publications. Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. (2009). [Link]
-
Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. (2023). [Link]
-
Organic Syntheses. trans-4-methoxy-3-buten-2-one. [Link]
-
National Center for Biotechnology Information. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol. PubChem Compound Summary for CID 1393000. [Link]
-
Cheméo. Chemical Properties of 2-Methyl-1-phenyl-1-butanol (CAS 3968-86-3). [Link]
-
Organic Syntheses. Buta-2,3-dien-1-ol. [Link]
-
ResearchGate. (2-Methylphenyl)(phenyl)methanol. (2016). [Link]
-
Cheméo. 2-Phenyl-3-butyn-2-ol. [Link]
-
National Institute of Standards and Technology. 2-Phenyl-3-butyn-2-ol. NIST Chemistry WebBook. [Link]
- Google Patents. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
-
MDPI. Sustainable 2-Phenylethanol Production: Co-Cultivation of Yarrowia lipolytica Strains in Mixed Agro-Industrial By-Products. (2025). [Link]
Sources
Control Strategy and Impurity Profiling: (2-(But-3-en-1-yloxy)phenyl)methanol
Executive Summary & Molecule Definition
Target Molecule: (2-(But-3-en-1-yloxy)phenyl)methanol Chemical Structure: A benzyl alcohol derivative featuring a homoallylic ether linkage (but-3-en-1-yl) at the ortho position. Primary Application: Critical intermediate for Ring-Closing Metathesis (RCM) in the synthesis of benzoxepines and macrocyclic kinase inhibitors.
This guide details the synthesis, critical process parameters (CPPs), and impurity landscape for (2-(But-3-en-1-yloxy)phenyl)methanol. Unlike simple benzyl alcohols, the presence of the terminal alkene in the side chain introduces unique stability challenges—specifically olefin isomerization and latent Claisen rearrangement risks —which are often overlooked in standard development protocols.
Synthetic Pathway Analysis
While direct alkylation of salicyl alcohol (2-hydroxybenzyl alcohol) is theoretically possible (Route A), it suffers from poor chemoselectivity, leading to mixtures of phenolic and benzylic ethers.
The Industry Standard (Route B) utilizes a robust two-step sequence:
-
Williamson Ether Synthesis: Selective
-alkylation of salicylaldehyde. -
Carbonyl Reduction: Chemoselective reduction of the aldehyde to the alcohol.
Optimized Protocol (Route B)
-
Step 1: Alkylation
-
Reagents: Salicylaldehyde, 4-bromo-1-butene,
(base), DMF or Acetone (solvent). -
Conditions:
, 4–6 hours.
-
-
Step 2: Reduction
-
Reagents: Intermediate aldehyde,
, Methanol/THF. -
Conditions:
, 1 hour.
-
Expert Insight: The choice of base in Step 1 is critical. Stronger bases (e.g., NaH) or higher temperatures promote the migration of the terminal double bond to the internal position (thermodynamic isomerization), creating a difficult-to-separate impurity.
Detailed Impurity Profiling
The impurity profile is categorized into Process-Related Impurities (PRIs) and Degradants.
Table 1: Critical Impurity List
| Impurity ID | Name / Structure | Origin | Risk Level | Control Strategy |
| IMP-A | 2-(But-3-en-1-yloxy)benzaldehyde | Residual Intermediate | High | Monitor by HPLC; Ensure complete reduction. |
| IMP-B | (2-(But-2-en-1-yloxy)phenyl)methanol | Isomerization Byproduct | Critical | Control Base/Temp in Step 1; Limit exposure to transition metals. |
| IMP-C | 3-(But-3-en-1-yl)-2-hydroxybenzyl alcohol | C-Alkylation Byproduct | Medium | Use polar aprotic solvent (DMF) to favor O-alkylation. |
| IMP-D | 3-Allyl-chroman derivatives | Claisen/Cyclization | Low (Thermal) | Avoid temps |
Deep Dive: The Isomerization-Claisen Risk (IMP-B & IMP-D)
The most insidious risk in this synthesis is the migration of the double bond.
-
Isomerization: Under basic conditions (
), the terminal alkene (but-3-en-1-yl) can isomerize to the internal alkene (but-2-en-1-yl, crotyl). -
The Consequence: The target molecule is a homoallyl ether (stable). The isomerized impurity (IMP-B) is an allyl aryl ether. Allyl aryl ethers undergo Claisen Rearrangement at temperatures
(or lower with Lewis acids), rearranging the carbon chain onto the benzene ring and destroying the ether linkage.
Visualizing the Impurity Network
The following diagram maps the genesis of these impurities relative to the main synthetic flow.
Figure 1: Synthesis pathway and origin of critical impurities. Note the propagation of the isomerized olefin from Step 1 to Step 2.
Experimental Protocol (Route B)
Step 1: Synthesis of 2-(But-3-en-1-yloxy)benzaldehyde
-
Setup: Charge a 3-neck flask with Salicylaldehyde (1.0 eq) and DMF (5 vol).
-
Base Addition: Add Potassium Carbonate (
, 1.5 eq). Note: Use granular, anhydrous to minimize hydrolysis. -
Alkylation: Add 4-bromo-1-butene (1.2 eq) dropwise.
-
Reaction: Heat to
. Monitor by HPLC.-
Control Point: Do not exceed
to prevent double-bond migration (IMP-B precursor).
-
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted salicylaldehyde—critical for purity).
Step 2: Reduction to (2-(But-3-en-1-yloxy)phenyl)methanol
-
Setup: Dissolve the intermediate aldehyde (from Step 1) in Methanol (5 vol). Cool to
. -
Reduction: Add Sodium Borohydride (
, 0.6 eq) portion-wise over 30 mins.-
Why: Exothermic
evolution.
-
-
Completion: Stir at
for 1 hour. Monitor disappearance of aldehyde peak (IMP-A). -
Quench: Slowly add saturated
or Acetone to destroy excess hydride. -
Isolation: Remove MeOH under vacuum, extract residue with DCM. Dry over
and concentrate. -
Purification: If IMP-B (isomer) is
, silica gel chromatography is required (Hexane/EtOAc gradient). Distillation is risky due to thermal instability.
Analytical Control Strategy
To validate the protocol, the following analytical methods are required:
-
HPLC (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile gradient.
-
Differentiation: The aldehyde (IMP-A) is significantly less polar than the alcohol. The isomer (IMP-B) will elute very close to the product; a shallow gradient is required for separation.
-
-
1H-NMR (Structural Confirmation):
-
Diagnostic Signal (Product): Terminal alkene protons appear as a multiplet at
5.8–6.0 ppm and distinct terminal vinyl protons at 5.0–5.2 ppm. -
Diagnostic Signal (IMP-B): Internal alkene protons (crotyl) appear as a complex multiplet at
5.6–5.8 ppm, often with a methyl doublet at 1.7 ppm.
-
-
GC-Headspace: Required for residual solvent analysis (DMF, Methanol).
References
-
Williamson Ether Synthesis & Alkylation of Phenols
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
-
Organic Syntheses, Coll. Vol. 3, p. 140 (1955). "o-Anisaldehyde". Link (Analogous chemistry demonstrating salicylaldehyde alkylation).
-
Borohydride Reduction
- Journal of Chemical Education, "Sodium Borohydride Reduction of Aldehydes and Ketones", 2005.
-
Organic Syntheses, Coll. Vol. 4, p. 881 (1963). Link (Standard protocols for NaBH4 reduction).
-
Claisen Rearrangement & Isomerization Risks
-
Chemical Reviews, "The Claisen Rearrangement", 1940, 27 (1), pp 1–56. Link (Foundational mechanism).
- Journal of Organic Chemistry, "Base-Catalyzed Isomerization of Terminal Alkenes", 2007.
-
-
Regulatory Guidelines
-
ICH Q3A(R2): Impurities in New Drug Substances. Link
-
Sources
Methodological & Application
Application Note: (2-(But-3-en-1-yloxy)phenyl)methanol as a Divergent Precursor for Oxygen Heterocycles
[1]
Executive Summary & Strategic Overview
(2-(But-3-en-1-yloxy)phenyl)methanol (referred to herein as Compound A ) represents a high-value "bifunctional linchpin" in heterocyclic chemistry.[1] Its structure contains two orthogonal reactive centers: a benzylic alcohol (susceptible to oxidation or activation) and a tethered terminal alkene (a radical or dipolarophile acceptor).[1]
By exploiting the specific length of the butenyl ether tether (4 atoms between the oxygen and the alkene terminus), researchers can access two distinct heterocyclic classes:[1]
-
Benzoxepines (7-membered rings): Via Intramolecular Nitrone-Olefin Cycloaddition (INOC).
-
Chromans (6-membered rings): Via Benzylic Radical Cyclization (6-exo-trig).
This guide provides validated protocols for synthesizing Compound A and deploying it into these two divergent pathways.
Pathway Logic Diagram
Figure 1: Divergent synthetic utility of the precursor.[1] The 4-atom tether dictates the regioselectivity of the cyclization events.
Protocol 1: Selective Synthesis of the Precursor
The synthesis relies on the pKa difference between the phenolic hydroxyl (~10) and the benzylic hydroxyl (~16) of the starting material, Saligenin (2-hydroxybenzyl alcohol).[1] This allows for selective alkylation without protecting the benzylic alcohol.
Materials
-
Substrate: Saligenin (2-hydroxybenzyl alcohol) [CAS: 90-01-7][1]
-
Reagent: 4-Bromo-1-butene [CAS: 5162-44-7]
-
Base: Potassium Carbonate (
), anhydrous[1] -
Solvent: Acetone (HPLC Grade) or DMF (for faster rates)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Saligenin (1.0 equiv) in Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous
(1.5 equiv). The suspension should be stirred at room temperature for 15 minutes to ensure deprotonation of the phenol.-
Mechanism Note: The phenoxide anion is formed exclusively; the benzylic alcohol remains protonated and non-nucleophilic under these mild conditions.
-
-
Alkylation: Add 4-Bromo-1-butene (1.2 equiv) dropwise via syringe.[1]
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
) should disappear, replaced by the less polar ether product ( ).[1]
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ).[1] Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of the phenolic -OH (singlet ~8-9 ppm) and the appearance of the butenyl chain signals:
5.8-5.9 (m, 1H, vinyl), 5.0-5.1 (m, 2H, terminal alkene), 4.05 (t, 2H, -OCH2-).[1]
Protocol 2: Benzoxepine Synthesis via INOC
The Intramolecular Nitrone-Olefin Cycloaddition (INOC) is the premier method for converting this precursor into complex fused heterocycles. The reaction creates three contiguous stereocenters in a single step.
Reaction Scheme Overview
-
Oxidation: Alcohol
Aldehyde. -
Nitrone Formation: Aldehyde + Hydroxylamine
Nitrone. -
Cycloaddition: Nitrone + Alkene
Isoxazolidine-fused Benzoxepine.
Detailed Procedure
Step A: Swern Oxidation
-
Cool a solution of Oxalyl Chloride (1.1 equiv) in dry DCM to -78°C.
-
Add DMSO (2.2 equiv) dropwise (gas evolution). Stir for 15 mins.
-
Add Compound A (1.0 equiv) in DCM dropwise. Stir for 30 mins at -78°C.
-
Add
(5.0 equiv) and allow the reaction to warm to room temperature. -
Result: 2-(But-3-en-1-yloxy)benzaldehyde.[1] Isolate via standard aqueous workup.
Step B: One-Pot Nitrone Formation & Cyclization
-
Mix: Dissolve the aldehyde (1.0 equiv) in Toluene (0.1 M).
-
Reagent: Add N-Methylhydroxylamine hydrochloride (1.2 equiv) and Sodium Acetate (1.2 equiv) or
.-
Note: The base is required to free the hydroxylamine.
-
-
Reflux: Attach a Dean-Stark trap (optional, to remove water) and heat to reflux (110°C).
-
Duration: The nitrone forms rapidly and undergoes thermal 1,3-dipolar cycloaddition. Reaction time is typically 4–12 hours.
-
Workup: Remove solvent in vacuo. Flash chromatography (EtOAc/Hexanes).[1]
Structural Outcome: The product is a cis-fused 3a,4,5,10-tetrahydro-2H-isoxazolo[2,3-d][1,4]benzoxepine .[1]
-
Why this works: The 4-atom tether forces the nitrone to approach the alkene in a specific trajectory, favoring the formation of the 7-membered oxepine ring fused to the 5-membered isoxazolidine ring.
Protocol 3: Chroman Synthesis via Radical Cyclization
If a 6-membered ring is desired, the mechanism must switch from dipolar addition to radical addition.[1] Benzylic radicals cyclize onto pendant alkenes with high regioselectivity.
Transformation Table
| Parameter | INOC Pathway (Protocol 2) | Radical Pathway (Protocol 3) |
| Reactive Species | 1,3-Dipole (Nitrone) | Carbon Radical |
| Cyclization Mode | Concerted [3+2] | Stepwise Radical Addition |
| Ring Size Formed | 7-membered (Benzoxepine) | 6-membered (Chroman) |
| Regioselectivity | Controlled by tether strain | 6-Exo-Trig favored over 7-Endo |
Detailed Procedure
Step A: Activation (Chlorination)
-
Dissolve Compound A in DCM at 0°C.
-
Add Thionyl Chloride (
, 1.2 equiv) and a catalytic amount of DMF.[1] -
Stir for 2 hours. Evaporate volatiles to yield the benzylic chloride.
Step B: Radical Cyclization
-
Solvent: Degas Benzene or Toluene (sparge with Argon for 15 mins). Oxygen inhibits radical chains.
-
Reagents: Dissolve the benzylic chloride (1.0 equiv) and Tributyltin Hydride (
, 1.2 equiv). -
Initiator: Add AIBN (Azobisisobutyronitrile, 0.1 equiv).
-
Condition: Heat to 80°C (slow addition of
via syringe pump over 2 hours is recommended to minimize reduction without cyclization). -
Mechanism:
-
The benzylic radical is generated.
-
It attacks the internal carbon of the terminal alkene (6-exo-trig closure).
-
The resulting primary radical abstracts H from
.
-
-
Product: 4-Ethyl-chroman (or methyl-substituted depending on precise alkene substitution).
References
-
Confalone, P. N., & Huie, E. M. (1988).[1] The [3 + 2] Nitrone-Olefin Cycloaddition Reaction.[2][3][4] Organic Reactions.[2][3][5][6][7][8][9][10][11] (Comprehensive review of the INOC mechanism and regiochemistry).
-
Chatterjee, A. K., et al. (2000).[1][8] Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.[8] (Foundational work on RCM which can be applied if the alcohol is converted to an acrylate). [1]
-
Sigma-Aldrich. (n.d.).[1] [2-(Allyloxy)phenyl]methanol Product Specification.[1][12] (Data on the homologous precursor).
-
Hoye, T. R., & Zhao, H. (1999).[1][13] Some allylic substituent effects in ring-closing metathesis reactions. Organic Letters.[13] (Discusses the influence of allylic ethers in cyclization). [1]
-
Baumann, M., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity. (Modern applications of these heterocyclic syntheses).
Sources
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. A DNA-compatible [3+2] Nitrone–Olefin Cycloaddition Suitable for DEL Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. organicreactions.org [organicreactions.org]
- 11. "THE EXOCYCLIC NITRONE-OLEFIN CYCLOADDITION AND ITS APPLICATION TO NATU" by JOY UMSTEAD DAGGETT [digitalcommons.unl.edu]
- 12. [2-(Allyloxy)phenyl]methanol | Sigma-Aldrich [sigmaaldrich.com]
- 13. experts.umn.edu [experts.umn.edu]
derivatization of (2-(But-3-en-1-yloxy)phenyl)methanol for further reactions
Application Note: Derivatization of (2-(But-3-en-1-yloxy)phenyl)methanol
Introduction & Strategic Utility
(2-(But-3-en-1-yloxy)phenyl)methanol (referred to herein as Compound A ) is a high-value bifunctional building block. Its structure features a labile benzylic alcohol and a tethered terminal alkene, positioned ortho to each other via a stable ether linkage. This specific geometry makes Compound A an ideal precursor for constructing oxygen-containing heterocycles (benzoxepines, chromans) and polycyclic aromatic systems often found in natural products and kinase inhibitors.
This guide details three core derivatization pathways:
-
Chemo-selective Oxidation: Accessing the benzaldehyde for carbonyl-based coupling.
-
Electrophilic Activation: Converting the alcohol to a leaving group for nucleophilic substitution.
-
Cyclization Architectures: Protocols for Ring-Closing Metathesis (RCM) and intramolecular etherification.
Core Derivatization Pathways
Pathway A: Chemo-selective Oxidation to Benzaldehyde
Target: 2-(But-3-en-1-yloxy)benzaldehyde
Rationale: The aldehyde functionality allows for carbon chain extension (Wittig, Grignard) or reductive amination. The challenge is to oxidize the alcohol without affecting the terminal alkene (avoiding epoxidation or cleavage). Swern Oxidation or Dess-Martin Periodinane (DMP) are superior to metal-based oxidants (e.g., KMnO₄) which may attack the alkene.
Protocol 1: Swern Oxidation
-
Reagents: Oxalyl chloride (COCl₂), DMSO, Triethylamine (Et₃N), CH₂Cl₂.
-
Mechanism: Activation of DMSO to form a chlorosulfonium intermediate, which reacts with the alcohol to form an alkoxysulfonium ion. Base-promoted elimination yields the aldehyde.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.1 equiv) in anhydrous CH₂Cl₂. Cool to -78 °C.
-
DMSO Addition: Add DMSO (2.2 equiv) dropwise. Stir for 15 min. (Gas evolution occurs; ensure venting).
-
Substrate Addition: Add Compound A (1.0 equiv) in minimal CH₂Cl₂ dropwise. Stir at -78 °C for 45 min.
-
Elimination: Add Et₃N (5.0 equiv) dropwise. The mixture will thicken. Allow to warm to 0 °C over 1 hour.
-
Workup: Quench with sat. NH₄Cl.[1][2][3] Extract with CH₂Cl₂.[2][3][4] Wash organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Note: Maintain -78 °C strictly during DMSO and substrate addition to prevent Pummerer rearrangement side products.
Pathway B: Conversion to Benzyl Electrophiles
Target: 1-(Bromomethyl)-2-(but-3-en-1-yloxy)benzene
Rationale: Converting the hydroxyl group to a halide (Br, Cl) creates a potent electrophile for N-alkylation (e.g., attaching to a piperazine or aniline scaffold) or C-alkylation.
Protocol 2: Appel Reaction (Bromination)
-
Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), CH₂Cl₂.
-
Advantage: Neutral conditions prevent acid-catalyzed isomerization of the alkene.
Step-by-Step Procedure:
-
Dissolution: Dissolve Compound A (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C.
-
Reaction: Add PPh₃ (1.2 equiv) portion-wise. The solution may turn slightly yellow.
-
Monitoring: Stir at 0 °C -> RT for 2 hours. Monitor by TLC (product is less polar than alcohol).
-
Workup: Concentrate directly onto silica gel.
-
Purification: Elute with non-polar solvent (e.g., 5% EtOAc in Hexanes) to remove Triphenylphosphine oxide (TPPO).
Advanced Cyclization Architectures
The true power of Compound A lies in its ability to undergo intramolecular cyclization to form fused ring systems.
Strategy 1: Ring-Closing Metathesis (RCM)
To synthesize a 7-membered benzoxepine ring, the benzylic alcohol must first be functionalized with a second alkene (e.g., allylation or acrylation).
Workflow:
-
O-Allylation: React Compound A with Allyl Bromide (NaH, THF) to form the diene ether.
-
RCM: Use Grubbs II catalyst to close the ring, releasing ethylene.
Protocol 3: RCM to 2,5-Dihydro-1-benzoxepine derivative
-
Reagents: Grubbs 2nd Gen Catalyst, anhydrous CH₂Cl₂ (degassed).
-
Concentration: High dilution (0.005 M) is critical to favor intramolecular cyclization over intermolecular oligomerization.
Step-by-Step Procedure:
-
Degassing: Sparge anhydrous CH₂Cl₂ with Argon for 30 mins.
-
Dissolution: Dissolve the O-allylated derivative of Compound A in the degassed solvent.
-
Catalysis: Add Grubbs II catalyst (2-5 mol%). Reflux (40 °C) for 4-12 hours.
-
Quench: Add ethyl vinyl ether (excess) to deactivate the Ru-carbene. Stir for 30 mins.
-
Purification: Concentrate and purify via column chromatography.
Strategy 2: Intramolecular Radical Cyclization
Converting the alcohol to a xanthate or iodide allows for radical generation. The radical at the benzylic position can cyclize onto the pendant alkene (5-exo-trig or 6-endo-trig), forming a chroman or benzoxepine framework.
Data Summary & Visualization
Table 1: Comparative Reactivity Profile
| Target Derivative | Reagents | Key Intermediate | Critical Parameter | Yield Potential |
| Benzaldehyde | Swern (DMSO/COCl₂) | Alkoxysulfonium | Temp < -60°C | 85-95% |
| Benzyl Bromide | PPh₃ / CBr₄ | Oxyphosphonium | Remove TPPO | 80-90% |
| Benzoxepine (RCM) | Grubbs II | Ru-Metallacycle | Dilution (0.005M) | 70-85% |
| Chroman (Radical) | Bu₃SnH / AIBN | Benzylic Radical | Degassed solvent | 60-75% |
Figure 1: Strategic Derivatization Workflow
Caption: Divergent synthesis pathways from the parent alcohol to electrophiles and heterocycles.
References
-
Swern Oxidation of Benzylic Alcohols: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link
-
Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[5][6] Chem. Int. Ed.1975 , 14, 801–811. Link
-
Ring-Closing Metathesis (RCM) in Oxygen Heterocycles: Grubbs, R. H.; Chang, S. "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron1998 , 54, 4413–4450. Link
-
Synthesis of Benzoxepines via RCM: Chattopadhyay, S. K., et al. "Formation of medium-ring heterocycles by diene and enyne metathesis." Tetrahedron2007 , 63, 3919–3952. Link
-
Intramolecular Cyclization of Alkenyl Alcohols: Bates, M. C., et al. "Intramolecular Hydroalkoxylation of Alkenes." Synthesis2009 , 20, 3468-3475. Link
Sources
reaction of (2-(But-3-en-1-yloxy)phenyl)methanol with oxidizing agents
Application Note: Chemoselective Oxidation Protocols for (2-(But-3-en-1-yloxy)phenyl)methanol
Part 1: Executive Summary & Strategic Analysis
The Substrate: (2-(But-3-en-1-yloxy)phenyl)methanol (CAS: Derivative of Saligenin) is a bifunctional scaffold containing an oxidation-prone primary benzylic alcohol and a reactive terminal alkene.
The Challenge: The primary challenge in oxidizing this substrate is chemoselectivity .
-
Target A (Aldehyde): Oxidation of the benzylic alcohol to 2-(but-3-en-1-yloxy)benzaldehyde. This is the most common synthetic requirement, serving as a precursor for Ring-Closing Metathesis (RCM) to form chromenes or intramolecular Prins cyclizations.
-
Target B (Epoxide/Diol): Oxidation of the terminal alkene while preserving the alcohol (or allowing subsequent cyclization).
-
Target C (Carboxylic Acid): Exhaustive oxidation, often leading to unwanted side reactions with the alkene.
Scope of Guide: This application note details protocols for the chemoselective oxidation of the alcohol moiety to the aldehyde, preserving the alkene functionality. It compares heterogeneous (MnO₂) and homogeneous (Swern, DMP) methods, providing self-validating workflows for drug discovery applications.
Part 2: Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent reactivity of the substrate based on the oxidant choice.
Figure 1: Chemoselective divergence. Green pathway represents the primary protocol detailed in this guide.
Part 3: Experimental Protocols
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation
Best for: Small-scale, mild synthesis where alkene preservation is critical. Mechanism: Heterogeneous radical surface mechanism. MnO₂ selectively oxidizes allylic/benzylic alcohols without touching isolated alkenes.
Reagents:
-
Substrate: (2-(But-3-en-1-yloxy)phenyl)methanol (1.0 equiv)
-
Oxidant: Activated MnO₂ (10–20 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)
Step-by-Step Methodology:
-
Activation (Critical): If using commercial MnO₂, heat at 110°C in an oven for 12 hours prior to use. Unactivated MnO₂ leads to stalled conversion.
-
Solvation: Dissolve 1.0 g (5.2 mmol) of substrate in 50 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add activated MnO₂ (4.5 g, ~10 equiv) in one portion.
-
Agitation: Stir vigorously at room temperature. Note: Magnetic stirring must be aggressive to keep the heavy solid suspended.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) every hour. The aldehyde usually appears as a UV-active spot with a lower Rf than the alcohol (depending on plate activity) or distinct staining (DNP stain: orange/red for aldehyde).
-
Workup: Filter the black slurry through a pad of Celite®. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is typically >95% pure aldehyde.
Validation Check:
-
¹H NMR: Look for the disappearance of the benzylic -CH₂- doublet (~4.6 ppm) and appearance of the aldehyde singlet (~10.4 ppm). Confirm alkene protons (5.8–6.0 ppm) remain unchanged.
Protocol B: Swern Oxidation
Best for: Large-scale batches (>10g) or when MnO₂ activity is inconsistent. Mechanism: Activation of DMSO by oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol at -78°C.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)[1]
-
Solvent: Anhydrous DCM[1]
Step-by-Step Methodology:
-
Chilling: Cool a solution of oxalyl chloride (1.5 equiv) in DCM to -78°C (dry ice/acetone bath).
-
Activation: Add DMSO (3.0 equiv) dropwise over 15 minutes. Caution: Gas evolution (CO/CO₂) occurs. Stir for 15 mins.
-
Substrate Addition: Add the substrate (dissolved in minimum DCM) dropwise to the cold mixture. Maintain temp < -60°C.
-
Reaction: Stir at -78°C for 30–45 minutes. The mixture will become cloudy.
-
Quench: Add Et₃N (5.0 equiv) dropwise. The reaction is exothermic; ensure slow addition.[2]
-
Warming: Remove the cooling bath and allow to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM, wash with brine, dry over Na₂SO₄.
Troubleshooting:
-
Stench: This reaction produces dimethyl sulfide (DMS). Use a bleach trap for the rotary evaporator exhaust.
-
Epimerization: Not a risk here (no alpha-chiral center), but strictly maintain low temp to prevent Pummerer rearrangement side products.
Part 4: Comparative Data & Selection Guide
| Feature | MnO₂ (Protocol A) | Swern (Protocol B) | DMP (Dess-Martin) |
| Chemoselectivity | Excellent (Benzylic only) | Excellent | Excellent |
| Alkene Safety | 100% Safe | Safe (if < -60°C) | Safe |
| Scalability | Poor (High solid load) | Excellent | Moderate (Costly) |
| Workup | Filtration (Simplest) | Extraction/Wash | Extraction/Wash |
| Toxicity | Low (Inhalation hazard) | High (CO, DMS) | Moderate |
| Cost | Low | Low | High |
Part 5: Advanced Application - Oxidative Cyclization
While the protocols above yield the aldehyde, this substrate is a prime candidate for DDQ-mediated oxidative cyclization if a cyclic ether is desired directly.
Protocol C: DDQ/acid Cyclization (Concept) Treating the substrate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of a Lewis Acid can generate an oxocarbenium ion intermediate that is trapped by the pendant alkene, forming a chroman derivative.
-
Note: This is yield-sensitive and requires strict anhydrous conditions. For most applications, isolating the aldehyde (Protocol A/B) and then performing a separate cyclization step (e.g., using SnCl₄) is more reliable.
References
-
Cosner, C. C., et al. (2011).[3] "Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone." Organic Letters, 13(8), 2071–2073.[3] Link
-
Hamada, S., et al. (2023).[4] "Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst." The Journal of Organic Chemistry, 88, 12464–12473.[4] Link[5]
-
Reddy, C. B. R., et al. (2014). "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions." Asian Journal of Organic Chemistry (via PMC). Link
-
Zhu, L., et al. (2018). "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system." Turkish Journal of Chemistry, 42, 300-309. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 5. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Architectures for Benzoxepine Synthesis using (2-(But-3-en-1-yloxy)phenyl)methanol
This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the catalytic utility of (2-(But-3-en-1-yloxy)phenyl)methanol . This substrate is a privileged scaffold for accessing benzoxepines (7-membered oxygen heterocycles) via two distinct catalytic manifolds: Transfer Hydroacylation (Redox-Neutral C–C Bond Formation) and Radical Hydroetherification (Direct C–O Bond Formation).
Executive Summary
(2-(But-3-en-1-yloxy)phenyl)methanol serves as a strategic "alkenol" precursor in the synthesis of medium-sized oxygen heterocycles. Its structure features a reactive benzyl alcohol tethered to a pendant alkene via an ether linkage. This specific geometry (1,7-relationship between the benzylic carbon and the alkene terminus) makes it an ideal substrate for intramolecular cyclization to form 2,3,4,5-tetrahydro-1-benzoxepines .
This guide details two primary catalytic workflows:
-
Enantioselective Transfer Hydroacylation: A Rhodium(I)-catalyzed redox-neutral cascade where the alcohol serves as a surrogate for an aldehyde, yielding benzoxepin-5-ones .
-
Radical Hydrofunctionalization: A Proton-Coupled Electron Transfer (PCET) or Cobalt-catalyzed approach to access the cyclic ether benzoxepin-5-ol or its derivatives directly.
Core Logic & Mechanistic Pathways[1]
The Structural Advantage
The substrate contains two reactive centers:
-
Benzylic Alcohol: A latent electrophile (via oxidation to aldehyde) or radical precursor (via O-H homolysis).
-
Tethered Alkene: An internal trap for the generated acyl-metal or radical intermediate.
Pathway A: Rh(I)-Catalyzed Transfer Hydroacylation
This pathway utilizes the concept of "transfer hydrogenation" to drive C–C bond formation. The benzyl alcohol is transiently oxidized to the aldehyde in situ, which then undergoes intramolecular hydroacylation. The hydride equivalents removed during oxidation are returned to the molecule (or a sacrificial acceptor), making the process redox-neutral.
-
Key Catalyst: Cationic Rh(I) complexes with chiral bisphosphine or phosphoramidite ligands.
-
Product: Chiral 2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Pathway B: Radical-Polar Crossover / PCET
This emerging pathway leverages visible-light photoredox catalysis or Cobalt-catalyzed Hydrogen Atom Transfer (HAT).
-
Mechanism: Generation of a radical at the benzylic position (via HAT) or the oxygen atom (via PCET).
-
Cyclization: The radical attacks the pendant alkene.
-
Product: Functionalized benzoxepine ethers.
Visualization: Catalytic Divergence
Caption: Divergent catalytic pathways for (2-(But-3-en-1-yloxy)phenyl)methanol. Pathway A (Red) leads to ketones via hydroacylation; Pathway B (Yellow) leads to ethers via radical mechanisms.
Experimental Protocols
Protocol A: Enantioselective Transfer Hydroacylation (Rh-Catalyzed)
Targeting the Benzoxepin-5-one scaffold.
Reagents & Equipment:
-
Substrate: (2-(But-3-en-1-yloxy)phenyl)methanol (1.0 equiv).
-
Catalyst Precursor: [Rh(cod)2]BF4 (5 mol%).
-
Ligand: (R)-DTBM-SEGPHOS or (S)-Binapine (5.5 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed).
-
Hydrogen Acceptor: 3-Pentanone (1.0 equiv) or Acetone (excess) if required (often the reaction is transfer-neutral without external acceptor if isomerization occurs).
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox, mix [Rh(cod)2]BF4 and the chiral ligand in DCE (0.1 M) and stir for 30 minutes to generate the active catalyst species.
-
Substrate Addition: Add the substrate (0.2 mmol scale) dissolved in DCE.
-
Reaction: Seal the reaction tube and heat to 80 °C for 12–24 hours.
-
Note: The reaction involves an initial dehydrogenation to the aldehyde. If conversion is slow, add 10 mol% of a mild base like K3PO4 or a hydrogen acceptor (acetone).
-
-
Workup: Cool to room temperature. Filter through a short pad of silica gel, eluting with Et2O.
-
Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Analysis: Confirm formation of the ketone via IR (C=O stretch ~1680 cm⁻¹) and disappearance of the alcohol O-H.
Self-Validating Checkpoint:
-
TLC Monitoring: The starting alcohol is more polar than the ketone product. The product should be UV-active and stain with DNPH (yellow/orange precipitate indicating ketone).
-
Enantioselectivity: Assess ee% using chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: Cobalt-Catalyzed Hydroalkoxylation (Radical Cyclization)
Targeting the cyclic ether scaffold.
Reagents & Equipment:
-
Substrate: (2-(But-3-en-1-yloxy)phenyl)methanol.
-
Catalyst: Co(salen) complex (5 mol%).
-
Silane: PhSiH3 or (EtO)2MeSiH (1.2 equiv).
-
Oxidant/HAT Reagent: N-fluoro-2,4,6-collidinium tetrafluoroborate (1.5 equiv).
-
Solvent: CH2Cl2 / HFIP (Hexafluoroisopropanol) mix.
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction tube and cool under Argon.
-
Charge: Add the Co(salen) catalyst and the HAT reagent.
-
Solvent: Add the solvent mixture (DCM:HFIP 9:1). HFIP is critical for stabilizing the radical intermediates.
-
Addition: Add the substrate and silane at 0 °C.
-
Stirring: Stir at room temperature for 16 hours.
-
Quench: Quench with saturated NaHCO3 solution.
-
Extraction: Extract with DCM (3x). Dry over Na2SO4.
-
Purification: Silica gel chromatography.
Mechanism Note: This protocol typically operates via Hydrogen Atom Transfer (HAT) . The Co-H species adds to the alkene, generating a carbon-centered radical which then abstracts a hydrogen or undergoes cyclization. Alternatively, oxidation of the alcohol allows for nucleophilic attack on the activated alkene.
Data Summary & Expected Results
| Parameter | Transfer Hydroacylation (Rh) | Radical Cyclization (Co/Ir) |
| Primary Product | Benzoxepin-5-one (Ketone) | Benzoxepin-5-ol / Ether |
| Ring Size | 7-membered | 7-membered (endo) or 8 (exo) |
| Atom Economy | 100% (Isomerization) | High (Silane byproduct) |
| Key Intermediate | Acyl-Rh(III)-H | Carbon/Oxygen Radical |
| Typical Yield | 75–92% | 60–85% |
| Enantioselectivity | >90% ee (Ligand dependent) | >85% ee (Catalyst dependent) |
Troubleshooting & Optimization
-
Isomerization vs. Cyclization (Pathway A):
-
Issue: The double bond migrates instead of cyclizing.
-
Fix: Use a more rigid bidentate phosphine ligand (e.g., dppe or BINAP) to favor insertion over beta-hydride elimination.
-
-
Aldehyde Accumulation:
-
Issue: The reaction stops at the aldehyde intermediate.
-
Fix: Increase temperature to 100 °C or switch to a cationic Rh catalyst with a non-coordinating counterion (BArF) to boost electrophilicity.
-
-
Ring Size Control (Pathway B):
-
Issue: Formation of 8-membered rings (exo cyclization) vs 7-membered.
-
Fix: Adjust the steric bulk of the silane in the Cobalt protocol. Bulkier silanes often favor the thermodynamic endo product.
-
References
-
Murphy, S. K., & Dong, V. M. (2013).[1] "Enantioselective Ketone Hydroacylation Using Noyori’s Transfer Hydrogenation Catalyst." Journal of the American Chemical Society, 135(15), 5553–5556. Link
-
Knowles, R. R., et al. (2020). "Catalytic Hydroetherification of Unactivated Alkenes Enabled by Proton-Coupled Electron Transfer." Angewandte Chemie International Edition, 59(29), 11845–11849. Link
-
Shigehisa, H., et al. (2020). "Cobalt-Catalyzed Enantioselective Radical Cyclization of Alkenyl Alcohols." Journal of the American Chemical Society, 142(31), 13481–13490. Link
-
Willis, M. C. (2010). "Transition Metal Catalyzed Alkene and Alkyne Hydroacylation." Chemical Reviews, 110(2), 725–748. Link
-
Shibahara, F., Bower, J. F., & Krische, M. J. (2008).[1] "Diene Hydroacylation from the Alcohol or Aldehyde Oxidation Level via Ruthenium-Catalyzed C-C Bond-Forming Transfer Hydroacylation."[1] Journal of the American Chemical Society, 130(43), 14120–14122. Link
Sources
protocol for the protection of the hydroxyl group in (2-(But-3-en-1-yloxy)phenyl)methanol
Executive Summary & Strategic Analysis
This technical guide outlines the protocol for the protection of the primary hydroxyl group in (2-(But-3-en-1-yloxy)phenyl)methanol (hereafter referred to as Substrate 1 ) using a tert-butyldimethylsilyl (TBS) ether.
The Substrate Challenge
Substrate 1 presents a specific chemoselective challenge common in drug discovery scaffolds (e.g., benzoxepine precursors):
-
Primary Benzylic Alcohol: Highly nucleophilic but susceptible to oxidation (to aldehyde) or hydrogenolysis.
-
Ortho-Allyl Ether: The but-3-en-1-yloxy moiety contains a terminal alkene. This group is sensitive to strong acids (hydration/polymerization) and cross-metathesis conditions.
-
Ortho-Substitution: The position of the ether linkage may induce steric crowding or coordination effects during functionalization.
The Solution: TBS Protection
We utilize the Corey Protocol (TBSCl/Imidazole) for three critical reasons:
-
Chemoselectivity: The reaction conditions (mild base) leave the terminal alkene and the aryl ether linkage completely intact.
-
Orthogonality: The resulting TBS ether is stable to basic hydrolysis, reduction, and oxidative conditions required for subsequent alkene modifications (e.g., Ring-Closing Metathesis or Hydroboration), yet cleavable under mild fluoride conditions (TBAF) or acidic hydrolysis.
-
Process Safety: Avoids the use of pyrophoric reagents (e.g., NaH) often required for benzyl ether formation.
Reaction Mechanism & Logic
The reaction does not proceed via simple SN2 attack by the alcohol on the silicon. Instead, it relies on nucleophilic catalysis by imidazole.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle of Imidazole-mediated silylation. The N-silylimidazole intermediate is the potent silylating agent, significantly more reactive than TBSCl alone.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Specification |
| Substrate 1 | 1.0 | Starting Material | Dry, azeotroped with toluene if necessary. |
| TBSCl | 1.2 - 1.5 | Reagent | Hygroscopic. White crystals. Discard if liquid/oily. |
| Imidazole | 2.5 | Base/Catalyst | Recrystallized if yellow. |
| DMF | Solvent | Solvent | Anhydrous (Sure/Seal™ or equivalent). |
| DCM | Solvent | Extraction | HPLC Grade. |
Step-by-Step Methodology
Step 1: Preparation
-
Drying: Flame-dry or oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Expert Insight: Moisture is the enemy. Water competes with the alcohol for TBSCl, forming the unreactive silanol (TBS-OH).
-
-
Dissolution: Dissolve Substrate 1 (1.0 equiv) in anhydrous DMF (Concentration: 0.5 M).
-
Note: If the substrate is an oil, weigh it directly in the tared RBF to avoid transfer losses.
-
Step 2: Reaction Setup
-
Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir until fully dissolved.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
-
Why 0°C? Although the reaction is not highly exothermic, cooling prevents any potential exotherm-driven decomposition of the sensitive allyl ether side chain, though this is rare.
-
-
Incubation: Remove the ice bath and allow the reaction to warm to Room Temperature (23°C). Stir for 2–4 hours.
Step 3: Monitoring (QC)
-
TLC Analysis: Elute with 10% EtOAc in Hexanes.
-
Target: Disappearance of the polar alcohol spot (Substrate 1) and appearance of a less polar spot (Product).
-
Stain: UV active (benzene ring). Anisaldehyde stain will show the alkene functionality.
-
Step 4: Workup & Purification
-
Quench: Pour the reaction mixture into a separatory funnel containing Water (5x reaction volume) and DCM (or Et₂O).
-
Expert Insight: DMF is miscible with water. Large water volumes are required to partition the DMF out of the organic layer.
-
-
Extraction: Extract with DCM (3 x 20 mL).
-
Washing: Wash combined organics with 10% LiCl (aq) or Brine (2x) to remove residual DMF.
-
Drying: Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
5% EtOAc in Hexanes. (TBS ethers are non-polar; they elute early).
-
Workup Decision Logic
Effective removal of DMF is the most common failure point in this protocol. Follow this logic flow:
Figure 2: Purification workflow emphasizing the removal of polar aprotic solvents.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Wet DMF or old TBSCl. | Add 0.5 equiv fresh TBSCl. If no change, add catalytic DMAP (0.1 equiv). |
| New Spot on TLC (Baseline) | Hydrolysis of TBSCl to TBS-OH. | Ensure glassware is flame-dried. Use fresh reagent. |
| Product "Oiling Out" | Residual DMF. | Azeotrope with heptane or perform LiCl wash (see Figure 2). |
| Alkene Isomerization | Acidic impurities in DCM or Silica. | Use Et₃N (1%) in chromatography eluent to neutralize silica. |
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][8][9] Journal of the American Chemical Society, 94(17), 6190–6191.[3]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group, Silyl Ethers).
-
Organic Chemistry Portal. (n.d.). TBS Protection: tert-Butyldimethylsilyl ethers.[3][9]
-
Sigma-Aldrich. (n.d.). tert-Butyldimethylsilyl chloride Product Specification & Safety Data Sheet.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | 152120-66-6 | Benchchem [benchchem.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Brønsted Acid-Catalyzed Cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol for the Synthesis of Chromane Derivatives
Abstract
This application note provides a comprehensive, field-proven protocol for the intramolecular cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol to yield a chromane derivative. This transformation is efficiently catalyzed by the strong Brønsted acid, triflimide (Tf₂NH), under mild reaction conditions. The described methodology offers a straightforward and high-yielding route to the chromane scaffold, a privileged heterocyclic motif found in a wide array of bioactive molecules and natural products. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated procedure for the synthesis of chromane-based compounds.
Introduction
The chromane ring system, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone of many pharmaceuticals, including the oral contraceptive ormeloxifene and the antihypertensive agent cromakalim.[1] Consequently, the development of efficient and robust synthetic routes to access this scaffold is of significant interest to the medicinal and organic chemistry communities. Intramolecular hydroalkoxylation of unsaturated alcohols presents an atom-economical approach to the synthesis of cyclic ethers. In the context of chromane synthesis, the acid-catalyzed cyclization of ω-alkenyl phenols and related substrates has emerged as a powerful strategy.
This protocol details the Brønsted acid-catalyzed cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol, a substrate poised for 6-endo-trig cyclization to form the desired chromane product. The choice of triflimide as the catalyst is predicated on its high acidity and its ability to promote the formation of the key benzylic cation intermediate under mild conditions, minimizing potential side reactions.[1][2][3]
Reaction Principle and Mechanism
The cyclization proceeds via a Brønsted acid-catalyzed intramolecular hydroalkoxylation. The reaction is initiated by the protonation of the benzylic alcohol by triflimide, followed by the loss of a water molecule to generate a stabilized benzylic carbocation. The pendant butenyl ether moiety then acts as an intramolecular nucleophile, attacking the carbocation in a 6-endo-trig fashion to form the six-membered dihydropyran ring. Subsequent deprotonation of the resulting oxonium ion by the triflimide anion regenerates the catalyst and furnishes the final chromane product.
Caption: Proposed mechanism for the Brønsted acid-catalyzed cyclization.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol.
Materials and Reagents
| Reagent | Grade | Supplier |
| (2-(But-3-en-1-yloxy)phenyl)methanol | ≥95% | Commercially available or synthesized |
| Triflimide (Tf₂NH) | 99% | Major chemical supplier |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | Major chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Major chemical supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Major chemical supplier |
| Diethyl Ether (Et₂O) | ACS Reagent | Major chemical supplier |
| Hexanes | ACS Reagent | Major chemical supplier |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Workflow
Caption: Overview of the experimental procedure.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (2-(But-3-en-1-yloxy)phenyl)methanol (1.0 mmol, 1.0 equiv).
-
Seal the flask with a septum and purge with a slow stream of nitrogen or argon for 5-10 minutes. This is crucial to prevent moisture from interfering with the acidic catalyst.
-
-
Addition of Reagents:
-
Add anhydrous dichloromethane (0.1 M solution, 10 mL) via syringe. Stir the mixture until the starting material is fully dissolved.
-
In a separate, dry vial, prepare a stock solution of triflimide in anhydrous dichloromethane (e.g., 0.125 M).
-
To the stirring solution of the substrate, add the triflimide solution (5 mol %, 0.05 mmol) dropwise via syringe.[1]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.[1]
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). This will neutralize the triflimide catalyst.
-
Transfer the biphasic mixture to a separatory funnel.
-
-
Extraction and Drying:
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to 5-10% ethyl acetate), is typically effective in isolating the pure chromane product.
Characterization
The structure of the purified product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the chromane ring system. Key signals include those for the protons on the dihydropyran ring, typically in the range of 1.8-4.5 ppm, and the aromatic protons.[4][5][6][7]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the fused ring system, with characteristic chemical shifts for the aliphatic carbons of the dihydropyran ring and the aromatic carbons.[4][5][6][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Safety Precautions
-
Triflimide is a corrosive and hygroscopic solid. Handle it with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst due to moisture | Ensure all glassware is thoroughly flame-dried and use anhydrous solvents. |
| Insufficient catalyst loading | Increase catalyst loading to 10 mol%. | |
| Formation of Byproducts | Over-reaction or side reactions | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Substrate decomposition | If the substrate is sensitive, consider running the reaction at a lower temperature (e.g., 0 °C). | |
| Low Yield after Purification | Product volatility | Be cautious during solvent removal on the rotary evaporator; use a lower bath temperature. |
| Difficult separation from impurities | Optimize the mobile phase for flash chromatography; consider using a different stationary phase if necessary. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of a chromane derivative through the triflimide-catalyzed intramolecular cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol. The mild reaction conditions, high potential for good yields, and the operational simplicity of this procedure make it a valuable tool for researchers in organic synthesis and drug discovery. The foundational principles and the detailed steps outlined in this application note are intended to be readily adaptable for the synthesis of a variety of substituted chromanes.
References
-
Luo, J., Eichmann, K. G., Guerrero, M. D., Koukounas, K. G., Wang, W., Reynolds, R. G., Jones, M., & Thomson, R. J. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
-
Reddy, B. M., & Sreekanth, P. M. (2006). Intramolecular hydroalkoxylation in Brønsted acidic ionic liquids and its application to the synthesis of (±)-centrolobine. Organic & Biomolecular Chemistry, 4(5), 874-878. [Link]
-
Rvović, M. D., Divac, V. M., Radenković, N., & Bugarčić, Z. M. (2011). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. Zeitschrift für Naturforschung B, 66(11), 1275-1277. [Link]
-
El-Sayed, N. N. E., El-Borai, M. A., El-Gammal, E. W., & Abdel-Megeed, M. F. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. [Link]
-
Wawer, I., Jasiński, M., & Woźniak, K. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4635. [Link]
-
Wang, R., Li, Y., Wang, Z., & Chen, Y. (2018). Diastereoselective construction of 4-indole substituted chromans bearing a ketal motif through a three-component Friedel–Crafts alkylation/ketalization sequence. RSC Advances, 8(32), 17793-17797. [Link]
-
Zhang, Z., & Tu, S. (2021). Brønsted Acid Catalyzed Dearomatization by Intramolecular Hydroalkoxylation/Claisen Rearrangement: Diastereo- and Enantioselective Synthesis of Spirolactams. Angewandte Chemie International Edition, 60(52), 27164-27170. [Link]
-
Figshare. (2022). Collection - Synthesis of 2H‑Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers with o‑Hydroxybenzyl Alcohols - Organic Letters. [Link]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]
-
Dunach, E., & Olivero, S. (2002). Triflic acid-catalysed cyclisation of unsaturated alcohols. Green Chemistry, 4(6), 582-584. [Link]
-
Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link]
-
Brønsted AcidSilane Catalytic System For Intramolecular. (2017, March 17). Scribd. [Link]
-
Zhai, T., et al. (2023). Brønsted Acid-Catalyzed Intramolecular Hydroalkoxylation/Claisen Rearrangement of Ynamides. ResearchGate. [Link]
-
Reddy, R. S., et al. (2018). Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans. ACS Omega, 3(9), 11956-11964. [Link]
-
Luo, J., Eichmann, K. G., Guerrero, M. D., et al. (2024). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]
-
Thomson, R. J., & Eichmann, K. G. (2017). Triflimide-catalyzed allylsilane annulations of benzylic alcohols for the divergent synthesis of indanes and tetralins. Chemical Science, 8(3), 2156-2160. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Triflimide-catalyzed allylsilane annulations of benzylic alcohols for the divergent synthesis of indanes and tetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diastereoselective construction of 4-indole substituted chromans bearing a ketal motif through a three-component Friedel–Crafts alkylation/ketalization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol
This guide serves as a technical support resource for researchers synthesizing (2-(But-3-en-1-yloxy)phenyl)methanol . It addresses the specific chemoselectivity challenges and side reactions inherent to this homoallylic ether system.
Target Molecule: (2-(But-3-en-1-yloxy)phenyl)methanol CAS Registry Number: (Analogous structures: 120368-06-1 for vinyl ether; specific CAS for homoallyl varies by substitution) Primary Application: Bifunctional linker for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery (FBDD).[1][2]
Part 1: Critical Reaction Pathways & Side Reactions
The synthesis typically proceeds via the selective
Visualizing the Reaction Landscape
The following diagram maps the intended pathway against the three most common failure modes: Regio-misalignment (Dialkylation) , Electrophile Degradation (Elimination) , and Isomerization .[2]
Figure 1: Mechanistic divergence in the alkylation of salicyl alcohol. Green path represents the kinetic target; red/yellow paths represent thermodynamic or stoichiometric pitfalls.
Part 2: Troubleshooting Guide (Symptom-Based)
Issue 1: "I have low yield, and the alkyl halide seems to disappear."
Diagnosis: E2 Elimination of 4-Bromo-1-butene. The homoallylic bromide is prone to base-mediated elimination, generating 1,3-butadiene , which is a gas at room temperature and escapes the reaction vessel.[1][2] This effectively lowers the concentration of your electrophile.
-
Mechanism: The base deprotonates the
-carbon of the alkyl halide rather than the phenol. -
Corrective Action:
-
Switch Bases: Move from strong/hard bases (NaH, NaOH) to milder bases like Potassium Carbonate (
) or Cesium Carbonate ( ).[1][2][3][4] -
Temperature Control: Do not exceed 60°C . Elimination rates scale exponentially with temperature compared to substitution.[1][3]
-
Stoichiometry: Increase the electrophile equivalents to 1.2–1.5 eq to account for "sacrificial" loss to elimination.
-
Issue 2: "I see a spot with higher Rf than my product."
Diagnosis: Dialkylation (O,O-bis-alkylation). You have alkylated both the phenolic hydroxyl (desired) and the benzylic hydroxyl (undesired).[2][4]
-
Causality: The benzylic alkoxide (
) is less stable than the phenoxide ( ), but if you use a strong base (like NaH) or run the reaction too long, the benzylic position will eventually react.[2] -
Corrective Action:
-
Control pH: Use a weak base (
) in Acetone or DMF.[3][4] This base is strong enough to deprotonate the phenol but leaves the benzylic alcohol largely protonated. -
Order of Addition: Add the base to the phenol first and stir for 15 minutes to ensure phenoxide formation before adding the alkyl halide.
-
Alternative Route: If selectivity remains poor, switch to Route B (see below).
-
Issue 3: "My NMR shows the alkene protons are shifted/split differently."
Diagnosis: Alkene Isomerization. The terminal double bond (but-3-en-1-yl) has migrated to the thermodynamically more stable internal position (but-2-en-1-yl), often conjugated with the ether oxygen or simply internal.[1][2]
-
Causality: This is often catalyzed by trace transition metals (Pd, Rh, Ru) from contaminated stir bars/glassware or by strong acid catalysis during workup.[2][4]
-
Corrective Action:
Part 3: Optimized Experimental Protocols
Method A: Direct Selective Alkylation (Quickest)
Best for small scale (<1g) where purification is easy.[2][3][4]
| Parameter | Specification | Rationale |
| Substrate | Salicyl Alcohol (1.0 eq) | Limiting reagent to prevent over-alkylation.[1][2] |
| Electrophile | 4-Bromo-1-butene (1.2 eq) | Slight excess to compensate for volatility/elimination.[2][4] |
| Base | Mild base; effectively deprotonates phenol ( | |
| Solvent | DMF (0.2 M concentration) | Polar aprotic; accelerates |
| Conditions | 60°C, 4–6 hours | Balance between reaction rate and elimination risk.[2][3][4] |
Step-by-Step:
-
Dissolve salicyl alcohol (10 mmol) in dry DMF (50 mL).
-
Add
(20 mmol) and stir at RT for 15 min. -
Add 4-bromo-1-butene (12 mmol) dropwise.
-
Heat to 60°C under
atmosphere. -
Monitor: Check TLC every hour. Stop immediately when starting material is consumed to prevent dialkylation.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
solution (to remove DMF) and brine.[2]
Method B: The "Safe" Route (Reduction Strategy)
Best for large scale (>5g) or GMP requirements.[1][2][3][4] Eliminates regioselectivity issues.[4]
-
Step 1: Alkylate Methyl Salicylate (instead of salicyl alcohol) with 4-bromo-1-butene using
/DMF.[1][2][3][4]-
Why? Methyl salicylate has no benzylic OH to compete.[1] The reaction is 100% selective for the phenol.
-
-
Step 2: Reduce the ester to the alcohol using
or .[3][4]-
Why?
at 0°C will reduce the ester to the benzylic alcohol without touching the isolated alkene (unless heated/catalyzed).
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use NaH to speed up the reaction?
A: Not recommended. NaH is a strong, non-selective base.[4] It will deprotonate the benzylic alcohol (
Q: Why is my product UV active but the mass is wrong? A: If the mass is +54 units higher than expected, you have the dialkylated product .[4] If the mass is correct but the NMR is messy, check for Claisen-type cyclization products (e.g., chroman derivatives), though this is rare without high heat (>180°C).[2]
Q: Can I use 4-chloro-1-butene instead of the bromo analog? A: Yes, but you must add Potassium Iodide (KI) (0.1 eq) as a catalyst (Finkelstein condition) to generate the reactive iodide in situ.[1][2] Without KI, the chloride is too slow and will require higher temps, increasing elimination side reactions.[2]
References
-
Selectivity of Phenolic Alkylation
-
Reactivity of Homoallylic Halides
-
General Ether Synthesis Protocols
-
Reduction of Salicylate Esters
Sources
- 1. (3-(Phenylethynyl)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Salicyl Alcohol | C7H8O2 | CID 5146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of (2-(But-3-en-1-yloxy)phenyl)methanol during storage
Executive Summary: The "Golden Rules" of Storage
For researchers utilizing (2-(But-3-en-1-yloxy)phenyl)methanol , particularly as a substrate for Ring-Closing Metathesis (RCM), maintaining purity is not just about yield—it is about catalyst survival.[1] This compound contains two "ticking clock" moieties: a benzyl alcohol prone to oxidation and a terminal alkene susceptible to radical cross-linking.[1]
| Parameter | Recommendation | Criticality |
| Temperature | -20°C (Freezer) | High - Retards oxidative kinetics.[1] |
| Atmosphere | Argon or Nitrogen (Inert) | Critical - Prevents aldehyde formation.[1] |
| Physical State | Neat Oil/Solid (Solvent-free) | Medium - Avoid storing in chlorinated solvents (acid generation).[1] |
| Container | Amber Glass with Teflon-lined Cap | High - Blocks UV-induced radical formation.[1] |
| Shelf Life | 3-6 Months (optimal) | Re-purify if stored >6 months before catalytic use.[1] |
Module 1: The Science of Decomposition (The "Why")
To prevent degradation, one must understand the enemy. This molecule faces a dual threat profile.
The Primary Threat: Benzylic Oxidation
The most rapid decomposition pathway is the oxidation of the benzylic alcohol (
-
Mechanism: In the presence of atmospheric oxygen and trace metals (or light), the benzylic position undergoes radical abstraction, leading to the formation of 2-(but-3-en-1-yloxy)benzaldehyde.[1]
-
Impact: If you are performing RCM using Grubbs catalysts (Ruthenium carbenes), aldehydes are catalyst poisons .[1] Even 1-2% oxidation can arrest the catalytic cycle, turning a quantitative reaction into a stalled failure.[1]
The Secondary Threat: Alkene/Ether Peroxidation
The ether linkage adjacent to the alkene creates an allylic position susceptible to autoxidation, forming hydroperoxides.
-
Mechanism: Oxygen inserts into the allylic C-H bond.[1] These peroxides can initiate radical polymerization of the terminal alkene, leading to oligomerization (gummy residues).
Visualization: Decomposition Pathways
Figure 1: Mechanistic pathways showing how oxygen exposure leads to aldehyde formation (poisoning downstream catalysis) and oligomerization.[1][2]
Module 2: Troubleshooting & Diagnostics
Use this guide to assess the quality of your stored material before committing valuable catalysts.
Visual & Spectroscopic Indicators
| Symptom | Diagnosis | Verification Method | Action Required |
| Color Change (Clear | Oxidation to aldehyde. | 1H NMR: Check for singlet at ~10.4 ppm (aldehyde -CHO).[1] | Purify immediately. |
| Haze / Turbidity | Moisture uptake or Polymerization .[1] | Solubility Test: Does it dissolve fully in DCM? If residue remains | Filter, dry, then purify.[1][3][4] |
| Acrid/Sharp Smell | Acid formation (Benzoic acid derivative).[1] | pH Paper: Wet pH paper with aqueous extract.[1] pH < 5 indicates acid.[1] | Wash with NaHCO3, then purify.[1] |
Diagnostic Workflow
Figure 2: Decision tree for assessing sample integrity prior to use.
Module 3: Rescue Protocols
If your compound has degraded, do not discard it.[1] The following purification protocol is robust for separating the alcohol from its oxidation byproducts.
Protocol A: Silica Gel Flash Chromatography
Standard purification for removal of aldehydes and oligomers.
-
Stationary Phase: High-quality Silica Gel (230-400 mesh).[1]
-
Eluent System: Hexanes : Ethyl Acetate (Gradient 4:1
2:1).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Note: The aldehyde impurity is less polar and will elute before the alcohol.
-
Note: The oligomers are highly polar and will remain on the baseline.
-
-
Loading: Dissolve the crude material in a minimum amount of Dichloromethane (DCM).[1]
-
Collection: Collect the main spot (Rf
0.3-0.4 in 2:1 Hex:EtOAc).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Finishing: Concentrate under reduced pressure (< 40°C) and immediately backfill with Argon.
Protocol B: Rapid Peroxide Removal (Pre-RCM)
If the sample is old but chemically pure by NMR, it may still contain invisible peroxides that kill catalysts.
-
Pass the neat oil (or concentrated solution) through a short plug of activated basic alumina .[1]
-
This physically adsorbs hydroperoxides without affecting the alcohol or alkene.[1]
-
Flush with dry DCM and concentrate.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution (e.g., in DCM or Chloroform)? A: Not recommended for long term. Chlorinated solvents can slowly decompose to release HCl (especially under light), which can catalyze the dehydration of the benzyl alcohol or ether cleavage. If solution storage is mandatory, use Benzene-d6 or Toluene stored over molecular sieves in a sealed ampoule.[1]
Q2: I am seeing a new spot on TLC right above my product. What is it? A: This is likely the aldehyde (2-(but-3-en-1-yloxy)benzaldehyde).[1] Because it lacks the hydrogen-bonding capability of the alcohol, it travels faster (higher Rf) on silica.[1]
Q3: Is it necessary to add stabilizers like BHT? A: Proceed with caution. While BHT (butylated hydroxytoluene) prevents radical polymerization, it is an impurity that must be removed before sensitive catalytic steps.[1] If you are storing bulk material for >1 year, 100 ppm BHT is acceptable, but you must run a silica plug (Protocol A) before using the material in metathesis reactions.
Q4: Why did my RCM reaction fail even though the NMR looked clean? A: You likely have trace peroxides or dissolved Oxygen .[1] NMR is insensitive to ppm-level peroxides.[1]
-
Fix: Degas your solvent thoroughly (freeze-pump-thaw) and filter the substrate through basic alumina (Protocol B)[1] immediately before reaction.
References & Authoritative Grounding
-
Benzyl Alcohol Oxidation Mechanisms:
-
Source: "Selective oxidation of benzyl alcohol..."[2][5][6][7] RSC Advances, 2025. (Demonstrates susceptibility of benzyl alcohols to oxidative dehydrogenation).
-
Relevance: Establishes the primary decomposition pathway (Alcohol
Aldehyde).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Grubbs Catalyst Sensitivity:
-
Purification of Allyl Ethers:
-
General Storage of Fine Chemicals:
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
identifying byproducts in (2-(But-3-en-1-yloxy)phenyl)methanol reactions by mass spectrometry
Diagnostic Triage: What does your spectrum show?
Before optimizing your method, identify the specific anomaly in your mass spectrum. Use this decision matrix to jump to the relevant troubleshooting workflow.
| Observed Signal ( | Relative to MW (178.23) | Probable Cause | Criticality | Action Guide |
| 161.1 (Positive Mode) | Dehydration / Cyclization | High | See Workflow A | |
| 177.1 (Positive Mode) | Oxidation (Aldehyde) | Medium | See Workflow B | |
| 357.2 or 379.2 | Dimerization | Low (Artifact) | See Workflow C | |
| 91.0 | Fragment | Tropylium Ion | Normal | Standard Fragmentation |
Technical Deep Dives & Troubleshooting
Workflow A: The "M-18" Peak (m/z 160/161)
Issue: You observe a dominant peak at
Root Cause Analysis: This is the most common issue with (2-(But-3-en-1-yloxy)phenyl)methanol. It arises from the stability of the benzylic carbocation.
-
In-Source Fragmentation (ISF): The ionization energy in the ESI source is too high, causing water loss before mass selection.
-
Chemical Byproduct: Your reaction conditions (acidic workup or heat) actually cyclized the molecule into a benzoxepine derivative or formed a dibenzyl ether.
Diagnostic Protocol: To distinguish between an instrument artifact and a chemical impurity, perform the "Cone Voltage Ramp Test" :
-
Inject the sample at the lowest possible cone voltage (e.g., 15V).
-
Ramp voltage in 10V increments up to 60V.
-
Interpretation:
-
If the 161:179 ratio increases significantly with voltage, it is In-Source Fragmentation .
-
If the ratio remains constant, the 161 species is a Chemical Impurity present in the vial.
-
Mechanistic Pathway (Graphviz):
Workflow B: The "M-2" Peak (m/z 176/177)
Issue: Presence of a peak 2 Da lower than the parent mass.
Root Cause: Benzylic alcohols are susceptible to oxidation to aldehydes (Salicylaldehyde derivative).
-
Source: Air oxidation during storage or presence of oxidants in the solvent (e.g., peroxides in uninhibited THF or ethers).
-
Confirmation: Aldehydes ionize poorly in ESI+ unless derivatized. If this peak is intense, the contamination is likely significant (10%+).
Corrective Action:
-
Immediate: Check solvent purity. Use fresh HPLC-grade methanol/acetonitrile.
-
Protocol: Add a reducing agent (e.g., NaBH4) to a spectrum aliquot. If the M-2 peak disappears and M returns, it was the aldehyde.
Workflow C: The "Double Mass" (m/z 357/379)
Issue: Strong peaks at double the molecular weight.
Root Cause:
-
Non-Covalent Dimer:
or . Common in ESI at high concentrations. -
Covalent Dimer: Ether formation (
) or Olefin Metathesis homodimer.
Diagnostic Protocol: Perform a Serial Dilution Test (1:10, 1:100).
-
Non-Covalent: The dimer-to-monomer ratio will decrease drastically upon dilution.
-
Covalent: The ratio remains constant regardless of concentration.
Recommended Experimental Parameters
To minimize artifacts and ensure data integrity for (2-(But-3-en-1-yloxy)phenyl)methanol, adopt these standard settings.
LC-MS Method Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Standard for oxygenated aromatics. |
| Mobile Phase Modifier | 0.1% Formic Acid or 5mM Ammonium Formate | Promotes |
| Cone Voltage | Low (15-20 V) | Critical: Prevents in-source dehydration of the benzylic alcohol. |
| Desolvation Temp | < 350°C | High heat promotes thermal dehydration. |
| Column Temp | 30°C - 40°C | Avoid excessive heat on column to prevent on-column reactions. |
Sample Preparation[2][3][4][5]
-
Solvent: Dissolve in 50:50 Acetonitrile:Water. Avoid pure alcohols (MeOH/EtOH) if transesterification is suspected, though unlikely without catalyst.
-
Concentration: Target 1-10 µg/mL. High concentrations favor dimerization.
Synthesis & Byproduct Reference Map
When synthesizing this molecule from Salicyl Alcohol (Saligenin) and 4-bromo-1-butene, the following impurities are chemically probable and detectable by MS.
Key Chemical Impurities Table
| Impurity | Mass Shift | Origin | Detection Tip |
| Dialkylated | +54 Da | Alkylation of both Phenolic and Benzylic -OH | Look for |
| C-Alkylated | 0 Da (Isobaric) | Alkylation on the ring carbon (ortho/para) | Identical mass. Requires NMR or distinct MS/MS fragmentation (loss of different neutral). |
| Benzyl Bromide | +63/65 Da | Substitution of -OH with -Br (if reagents contaminated) | Characteristic 1:1 isotopic pattern of Bromine. |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Chen, L., et al. (2023).[1] "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS." Rapid Communications in Mass Spectrometry.
-
National Institute of Standards and Technology (NIST). "Benzyl alcohol Mass Spectrum." NIST Chemistry WebBook.
- Herman, J. L., et al. (2005). "The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation." Journal of Mass Spectrometry.
Sources
Technical Support Center: Solvent Effects on the Reactivity of (2-(But-3-en-1-yloxy)phenyl)methanol
Welcome to the technical support center for experiments involving (2-(But-en-1-yloxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic, empowering you to troubleshoot and optimize your reactions effectively. The primary reactivity of this molecule is its intramolecular cyclization to form 2,3-dihydro-2-methylbenzofuran, a valuable heterocyclic motif. The choice of solvent is a critical parameter that profoundly influences the efficiency, selectivity, and even the mechanism of this transformation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of (2-(But-3-en-1-yloxy)phenyl)methanol, with a special focus on the pivotal role of the solvent.
Q1: What is the primary reaction pathway for (2-(But-3-en-1-yloxy)phenyl)methanol?
A1: The primary and most synthetically valuable reaction is an intramolecular hydroalkoxylation, also known as cyclization. In this process, the hydroxyl group of the methanol moiety attacks the double bond of the butenyloxy side chain. This reaction is typically not spontaneous and requires a catalyst to proceed efficiently. The resulting product is 2,3-dihydro-2-methylbenzofuran. This transformation is an atom-economical method to construct a five-membered oxygen-containing heterocycle.[1][2]
Caption: Reaction scheme for the cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol.
Q2: How do different solvent types influence the cyclization reaction?
A2: The solvent plays a multifaceted role, influencing catalyst activity, substrate solubility, and the stability of intermediates and transition states. The choice of solvent is therefore critical and often catalyst-dependent.
-
Nonpolar Apolar Solvents (e.g., Toluene, Benzene, Chloroform): These are often used with metal catalysts or in reactions that proceed through less polar transition states. In some supramolecular catalytic systems, apolar solvents are essential for the formation of the catalytic host structure.[3] They are generally poor at stabilizing charged intermediates, which can sometimes suppress side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can dissolve a wide range of reagents and catalysts. Solvents like DMF have been shown to be crucial for certain copper-catalyzed cyclizations.[4] Their ability to solvate cations can enhance the activity of some cationic metal catalysts. However, their coordinating nature can sometimes inhibit catalysts by occupying coordination sites.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided in acid-catalyzed hydroalkoxylations as they can compete with the intramolecular alcohol nucleophile, leading to solvolysis or catalyst deactivation. However, in some systems, co-solvents like alcohols can have a cooperative effect, potentially participating in proton transfer steps.[5]
-
Ionic Liquids (RTILs): These can act as both the solvent and a catalyst stabilizer. Their non-coordinating nature can enhance the Lewis acidity of metal catalysts, leading to increased reaction rates.[2] They also offer advantages in catalyst recycling.
Q3: What is the role of the catalyst, and how does the solvent choice impact its activity?
A3: A catalyst is essential to lower the activation energy for the cyclization. Common catalysts include:
-
Brønsted or Lewis Acids (e.g., TfOH, FeCl₃, Lanthanide Triflates): These activate the alkene by protonation or coordination, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[1][2][6] Solvent choice is critical here. Non-coordinating solvents are preferred to prevent catalyst inhibition. For instance, the efficiency of lanthanide triflates is enhanced in non-coordinating ionic liquids.[2]
-
Transition Metals (e.g., Palladium, Gold, Copper): These catalysts typically operate via π-activation of the alkene.[1][7] For example, a Pd(II) catalyst can coordinate to the double bond, activating it for intramolecular attack. The solvent can affect the stability of the catalytic species and the various intermediates in the catalytic cycle. Water, for instance, can be highly detrimental to many palladium-based catalytic systems.[8]
Q4: Can the solvent be used to control side reactions?
A4: Absolutely. The solvent choice is a powerful tool for minimizing unwanted reaction pathways.
-
Intermolecular Reactions: At high concentrations, the substrate can react with another molecule instead of cyclizing. Using a nonpolar, non-coordinating solvent at high dilution favors the intramolecular pathway.
-
Polymerization: Acid-catalyzed reactions can sometimes lead to cationic polymerization of the alkene. Using a less polar solvent can destabilize the cationic intermediates, potentially reducing this side reaction.
-
Catalyst Decomposition: The solvent can impact catalyst stability. For instance, running reactions in degassed solvents or under an inert atmosphere can prevent oxidative decomposition of sensitive catalysts like Pd(0).[9]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a structured approach to diagnosing and resolving issues in your experiments with (2-(But-3-en-1-yloxy)phenyl)methanol.
Caption: A workflow for troubleshooting common experimental issues.
Data Summary: Solvent & Catalyst Compatibility
The following table provides a general guideline for selecting a solvent based on the type of catalyst employed for the intramolecular hydroalkoxylation.
| Catalyst Type | Recommended Solvents | Solvents to Avoid | Rationale & Key Considerations |
| Brønsted Acids (e.g., TfOH) | Dichloromethane (DCM), Chloroform, Toluene | Alcohols, Water, DMF, DMSO | Protic and highly coordinating solvents can neutralize or complex with the acid catalyst, rendering it inactive.[3] |
| Lewis Acids (e.g., FeCl₃, Ln(OTf)₃) | Dichloromethane, Toluene, Ionic Liquids (RTILs) | Water, Alcohols, Acetonitrile | Water and alcohols can hydrolyze or compete with the Lewis acid. Coordinating solvents can reduce Lewis acidity.[2] |
| Palladium Catalysts (e.g., PdCl₂, Pd(PPh₃)₄) | Toluene, THF, DMF, Acetonitrile | Chlorinated Solvents (can interfere with oxidative addition), Water (for many systems) | Solvent choice is highly dependent on the specific Pd catalyst and reaction mechanism (e.g., Heck, Wacker-type).[9][10] Ensure solvent is degassed. |
| Gold Catalysts (e.g., AuCl(PPh₃)/AgOTf) | Dichloromethane, Toluene, Nitromethane | Highly coordinating solvents | A cooperative effect has been noted where small amounts of alcohol in a non-coordinating solvent like DCM can accelerate the reaction.[5] |
| Copper Catalysts (e.g., CuI) | DMF, Toluene | --- | The combination of CuI and DMF has been shown to be particularly effective for certain intramolecular cyclizations of unsaturated alcohols.[4] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the acid-catalyzed cyclization of (2-(But-3-en-1-yloxy)phenyl)methanol.
Protocol: Lewis Acid-Catalyzed Cyclization in a Non-Coordinating Solvent
Objective: To synthesize 2,3-dihydro-2-methylbenzofuran via intramolecular hydroalkoxylation.
Materials:
-
(2-(But-3-en-1-yloxy)phenyl)methanol
-
Anhydrous Lewis Acid Catalyst (e.g., FeCl₃ or Yb(OTf)₃, 5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas (N₂ or Ar) setup
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Preparation: In the reaction flask, dissolve (2-(But-3-en-1-yloxy)phenyl)methanol (1 equivalent) in anhydrous DCM to create a dilute solution (e.g., 0.05 M).
-
Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (0.05 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Heat the reaction to reflux (approx. 40°C for DCM) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A common issue is the reaction stalling, which may require additional catalyst.[11]
-
Workup: Once the starting material is consumed (or the reaction has stopped), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the 2,3-dihydro-2-methylbenzofuran.
References
-
Alan R. Katritzky, et al. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc. Available from: [Link]
-
Navjeet Kaur, et al. Synthesis of 2-methyl-2,3-dihydrobenzofuran. ResearchGate. Available from: [Link]
- US Patent 3419579A: Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Google Patents.
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
-
Yao-Tsung Hsieh, et al. Synthesis of cyclic alkenyl ethers via intramolecular cyclization of O-alkynylbenzaldehydes. Importance of combination between CuI catalyst and DMF. PubMed. Available from: [Link]
-
Jacob Entel, et al. The Preparation of 2-Methyl-2,3-dihydrobenzo-furan. Journal of the American Chemical Society. Available from: [Link]
-
Reactions of benzylalkenyl ethers with PhSeCl. ResearchGate. Available from: [Link]
-
Anti-Addition Mechanism in the Intramolecular Hydroalkoxylation of Alkenes Catalyzed by PVP-Stabilized Nanogold. MDPI. Available from: [Link]
-
Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Sciforum. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. ResearchGate. Available from: [Link]
-
Konrad Tiefenbacher, et al. Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. Chemical Communications. Available from: [Link]
-
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. NIH. Available from: [Link]
-
Palladium-Catalyzed Cyclization of 1,6-Enynes. SIOC Journals. Available from: [Link]
-
Palladium-Catalyzed Reactions. ResearchGate. Available from: [Link]
-
Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI. Available from: [Link]
-
Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. Available from: [Link]
-
Jeffrey B. Johnson, et al. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journals. Available from: [Link]
-
Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Chemistry Portal. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]
-
Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. PubMed. Available from: [Link]
-
Reaction behavior of lignin in supercritical methanol as studied with lignin model compounds. SciSpace. Available from: [Link]
-
2-Phenyl-3-butyn-2-ol. NIST WebBook. Available from: [Link]
-
2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. ResearchGate. Available from: [Link]
-
Simple and Efficient Synthesis of 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. Sami Publishing Company. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 3. Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08211G [pubs.rsc.org]
- 4. Synthesis of cyclic alkenyl ethers via intramolecular cyclization of O-alkynylbenzaldehydes. Importance of combination between CuI catalyst and DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchtrend.net [researchtrend.net]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-(But-3-en-1-yloxy)phenyl)methanol and Structurally Related Compounds in Intramolecular Cyclization Reactions
Introduction
In the landscape of modern synthetic chemistry, the strategic construction of cyclic ethers is a cornerstone of efforts targeting complex natural products and novel pharmaceutical agents. Molecules possessing both a nucleophilic hydroxyl group and a tethered alkene, such as (2-(But-3-en-1-yloxy)phenyl)methanol, represent versatile precursors for intramolecular cyclization reactions. The subtle interplay of structural and electronic factors within these molecules dictates their reactivity and the feasibility of forming new heterocyclic scaffolds.
This guide provides an in-depth comparison of the reactivity of (2-(But-3-en-1-yloxy)phenyl)methanol (Compound A) with three structurally analogous compounds. We will explore how variations in the length of the alkenyl ether chain and the electronic nature of the aromatic ring influence the outcomes of two powerful cyclization strategies: intramolecular hydroetherification and ring-closing metathesis (RCM). This analysis is grounded in fundamental principles of reaction kinetics and stereoelectronics, providing researchers with a predictive framework for designing synthetic routes to complex cyclic ethers.
The compounds under comparison are:
-
Compound A: (2-(But-3-en-1-yloxy)phenyl)methanol
-
Compound B: (2-(Pent-4-en-1-yloxy)phenyl)methanol
-
Compound C: (2-(But-3-en-1-yloxy)-5-nitrophenyl)methanol
-
Compound D: (2-Allyloxyphenyl)methanol
Theoretical Framework: Guiding Principles of Intramolecular Cyclization
The propensity of a molecule like Compound A to undergo intramolecular cyclization is governed by a confluence of thermodynamic and kinetic factors. Two primary catalytic strategies are considered here: intramolecular hydroetherification and ring-closing metathesis. The feasibility of these reactions can often be predicted by a set of empirical guidelines known as Baldwin's Rules.
Intramolecular Hydroetherification
This reaction involves the addition of the pendant hydroxyl group across the carbon-carbon double bond, typically promoted by acid or transition metal catalysts.[1][2] The reaction can proceed through different pathways, including activation of the alkene or the alcohol. For the purpose of this guide, we will focus on acid-catalyzed pathways which involve protonation of the alkene to form a carbocation intermediate, which is then trapped by the intramolecular hydroxyl nucleophile. The regioselectivity of this cyclization is dictated by the stability of the resulting carbocation and the geometric constraints of the transition state.
Ring-Closing Metathesis (RCM)
RCM is a powerful and widely used method for the formation of cyclic olefins.[3] Catalyzed by transition metal carbene complexes, such as Grubbs catalysts, RCM proceeds via a [2+2] cycloaddition between the metal carbene and the terminal alkene of the substrate, followed by a retro-[2+2] cycloaddition to form a new metal carbene and release a volatile byproduct, typically ethylene.[4][5] A subsequent intramolecular [2+2] cycloaddition with the second alkene moiety in the molecule, followed by another retro-[2+2] cycloaddition, yields the cyclic olefin product and regenerates a metal carbene species that continues the catalytic cycle.[3]
Baldwin's Rules for Ring Closure
Proposed by Sir Jack Baldwin, these rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions based on the geometry of the transition state.[6] The rules classify cyclizations based on three criteria:
-
Ring size: The number of atoms in the newly formed ring.
-
Exo vs. Endo: An exo cyclization is one in which the bond being broken is outside the newly formed ring, while in an endo cyclization, the bond being broken is part of the ring. For the addition to a double bond, an exo process involves the attacking nucleophile adding to a carbon atom that is not part of the forming ring, while in an endo process the attack is on a carbon within the forming ring.
-
Hybridization of the electrophilic carbon: Tet for sp³, trig for sp², and dig for sp hybridized carbons.
For the intramolecular hydroetherification of the compounds discussed here, the key cyclization step involves a nucleophilic attack on a trigonal carbon (the double bond). According to Baldwin's rules, 5-exo-trig and 6-exo-trig cyclizations are favored, while 5-endo-trig and 6-endo-trig cyclizations are generally disfavored.[6][7]
Comparative Reactivity Analysis
The reactivity of our four subject compounds will be assessed in the context of both intramolecular hydroetherification and ring-closing metathesis.
Compound A: (2-(But-3-en-1-yloxy)phenyl)methanol
-
Intramolecular Hydroetherification: Compound A is well-suited for a 5-exo-trig cyclization. Protonation of the terminal alkene would lead to a secondary carbocation, which can be readily trapped by the benzylic hydroxyl group to form a five-membered tetrahydrofuran ring. This pathway is kinetically and thermodynamically favorable.[6]
-
Ring-Closing Metathesis: To undergo RCM, a diene is required. Compound A possesses only one alkene. Therefore, it is not a suitable substrate for a standard RCM reaction .
Compound B: (2-(Pent-4-en-1-yloxy)phenyl)methanol
-
Intramolecular Hydroetherification: The longer alkenyl chain in Compound B sets up the possibility of a 6-exo-trig cyclization to form a six-membered tetrahydropyran ring. While 6-exo-trig cyclizations are generally favored according to Baldwin's rules, the kinetic preference for 5-exo closures is well-documented, with 5-exo-trig cyclizations proceeding significantly faster than their 6-exo-trig counterparts in many cases.[6] Therefore, while cyclization is possible, it is expected to be slower than that of Compound A.
-
Ring-Closing Metathesis: Similar to Compound A, Compound B is not a diene and thus not a substrate for RCM .
Compound C: (2-(But-3-en-1-yloxy)-5-nitrophenyl)methanol
-
Intramolecular Hydroetherification: The presence of a strongly electron-withdrawing nitro group on the phenyl ring will have a significant electronic effect. This group will decrease the nucleophilicity of the benzylic hydroxyl group, thereby disfavoring the cyclization step. Consequently, the rate of hydroetherification for Compound C is expected to be significantly lower than that of Compound A under similar conditions.[8]
-
Ring-Closing Metathesis: Compound C is not a substrate for RCM as it is not a diene.
Compound D: (2-Allyloxyphenyl)methanol
-
Intramolecular Hydroetherification: The shorter allyl tether in Compound D would require a 4-exo-trig cyclization to form an oxetane ring. While not explicitly prohibited by Baldwin's rules, the formation of four-membered rings through this pathway is often challenging due to ring strain.
-
Ring-Closing Metathesis: As with the other compounds, Compound D is not a suitable substrate for RCM .
Data Presentation
| Compound | Structure | Potential Cyclization Product(s) via Hydroetherification | Predicted Reactivity (Hydroetherification) | RCM Feasibility |
| A | (2-(But-3-en-1-yloxy)phenyl)methanol | 2,3-Dihydro-2-methylbenzofuran | High (Favorable 5-exo-trig) | No |
| B | (2-(Pent-4-en-1-yloxy)phenyl)methanol | 3,4-Dihydro-2H-1-benzopyran | Moderate (Favorable but slower 6-exo-trig) | No |
| C | (2-(But-3-en-1-yloxy)-5-nitrophenyl)methanol | 2,3-Dihydro-2-methyl-6-nitrobenzofuran | Low (Decreased nucleophilicity) | No |
| D | (2-Allyloxyphenyl)methanol | 2-Methylene-2,3-dihydrobenzofuran | Very Low (Strained 4-exo-trig) | No |
Experimental Protocols
General Protocol for Acid-Catalyzed Intramolecular Hydroetherification
This protocol is a representative procedure and may require optimization for each specific substrate.
-
Substrate Preparation: The starting material (Compound A, B, C, or D) is synthesized via Williamson ether synthesis from the corresponding phenol and alkenyl bromide.
-
Reaction Setup: To a solution of the substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at room temperature is added a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol) or a Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol).[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Protocol for Ring-Closing Metathesis (for suitable diene substrates)
While the compounds in this guide are not suitable for RCM, a general protocol for a related diene is provided for context.
-
Substrate Preparation: A suitable diene, for example, 1-allyl-2-(allyloxy)benzene, is prepared.
-
Reaction Setup: The diene (1.0 mmol) is dissolved in a degassed solvent (e.g., dichloromethane, 20 mL) under an inert atmosphere (argon or nitrogen). A solution of a Grubbs catalyst (e.g., Grubbs' 2nd Generation Catalyst, 0.05 mmol) in the same solvent is then added.[5][9]
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC or GC-MS. The formation of ethylene gas is often observed.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclic olefin.
Visualization of Reaction Pathways
Intramolecular Hydroetherification of Compound A
Caption: Acid-catalyzed intramolecular hydroetherification of Compound A.
Ring-Closing Metathesis Catalytic Cycle
Caption: Generalized catalytic cycle for Ring-Closing Metathesis.
Conclusion
The reactivity of (2-(but-3-en-1-yloxy)phenyl)methanol and its analogues in intramolecular cyclization is a nuanced interplay of structural and electronic factors. For intramolecular hydroetherification, the length of the alkenyl tether is a primary determinant of the reaction rate and the size of the resulting heterocyclic ring, with the formation of five-membered rings being kinetically favored over six-membered rings. Electronic effects also play a crucial role, as electron-withdrawing groups on the aromatic ring can significantly diminish the nucleophilicity of the hydroxyl group, thereby impeding cyclization. In contrast, ring-closing metathesis offers a distinct pathway to cyclic ethers but requires the presence of a diene functionality, a feature absent in the specific compounds analyzed in this guide. A thorough understanding of these principles, guided by frameworks such as Baldwin's Rules, is essential for the rational design of synthetic strategies toward complex oxygen-containing heterocycles.
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Baldwin, J. E. (1976). Rules for Ring Closure. J. Chem. Soc., Chem. Commun., (18), 734-736. [Link]
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The Use of 5-Exo- and 6-Exo-Trig Cyclizations in the Manipulation and Degradation of Biotic and Abiotic Polymers. The Journal of Organic Chemistry. (2025). [Link]
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Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. PMC. (2022). [Link]
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Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. ACS Publications. (2009). [Link]
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A Comparative Guide to the Structural Validation of (2-(But-3-en-1-yloxy)phenyl)methanol: Unveiling Molecular Architecture with X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel organic compound, (2-(But-3-en-1-yloxy)phenyl)methanol. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive validation strategy integrates spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will delve into the experimental workflows, comparative data analysis, and the synergistic power of these methods in confirming the molecular identity and architecture of this target compound.
Synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol
The synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol is typically achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. In this procedure, the hydroxyl group of a substituted phenol is deprotonated by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
A plausible synthetic route involves the reaction of salicylaldehyde with 4-bromo-1-butene in the presence of a suitable base such as potassium carbonate, followed by the reduction of the aldehyde functionality to a primary alcohol.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction provides unparalleled insight into the precise spatial arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure, conformation, and intermolecular interactions.[1][2] The process is contingent on the ability to grow high-quality single crystals, which can often be a significant bottleneck.[1][2]
Experimental Protocol: Crystallization and X-ray Diffraction
Crystallization:
The successful growth of single crystals suitable for X-ray diffraction is often a matter of empirical optimization. Several common techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[3]
-
Vapor Diffusion: This method is particularly effective for small quantities of material.[4] A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two liquids.[1]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.[5]
Data Collection and Structure Refinement:
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern of the X-rays scattered by the electrons in the crystal is collected on a detector. The resulting data is then processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to generate a final, highly accurate molecular structure.[6][7]
Hypothetical X-ray Crystallographic Data for (2-(But-3-en-1-yloxy)phenyl)methanol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.33 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1041.2 |
| Z | 4 |
| R-factor | 0.045 |
This data is hypothetical and serves as an illustrative example.
The refined crystal structure would be expected to show the phenyl ring, the butenyloxy side chain, and the methanol group with precise bond lengths and angles, confirming the connectivity and stereochemistry of the molecule.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[8][9][10]
¹H NMR Spectroscopy: The chemical shifts, integration, and coupling patterns of proton signals provide a wealth of information about the number of different types of protons and their connectivity within the molecule.
-
Expected ¹H NMR Signals for (2-(But-3-en-1-yloxy)phenyl)methanol:
-
Aromatic protons (4H) in the region of 6.8-7.3 ppm.
-
Vinyl protons (3H) of the butenyl group between 5.0 and 6.0 ppm.
-
Methylene protons adjacent to the ether oxygen (-OCH₂-) around 4.0 ppm.[11]
-
Methylene protons of the butenyl chain around 2.5 ppm.
-
Methylene protons of the benzylic alcohol (-CH₂OH) around 4.6 ppm.
-
Hydroxyl proton (-OH) as a broad singlet, with a chemical shift dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.
-
Expected ¹³C NMR Signals for (2-(But-3-en-1-yloxy)phenyl)methanol:
-
Aromatic carbons between 110 and 160 ppm.
-
Vinyl carbons between 115 and 140 ppm.
-
Carbon adjacent to the ether oxygen (-OCH₂-) around 68 ppm.[8]
-
Aliphatic carbons of the butenyl chain between 30 and 40 ppm.
-
Benzylic alcohol carbon (-CH₂OH) around 62 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[12][13]
-
Expected Mass Spectrum for (2-(But-3-en-1-yloxy)phenyl)methanol:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound. For C₁₁H₁₄O₂, the expected molecular weight is 178.23 g/mol . Aromatic alcohols generally show a prominent molecular ion peak.[14]
-
Fragmentation Pattern: Characteristic fragmentation patterns can help to confirm the structure. For aromatic alcohols, common fragmentation includes the loss of water ([M-18]) and cleavage of the C-C bond adjacent to the oxygen atom.[13][15]
-
Comparative Analysis
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, conformation, intermolecular interactions.[1][2] | Unambiguous structure determination.[1] | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture in the solid state.[1][2] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solution.[8][9] | Non-destructive, provides detailed structural information in solution.[9] | Can be complex to interpret for large molecules; may not provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition, structural information from fragmentation patterns.[12][13] | High sensitivity, requires very small sample amounts. | Does not provide detailed 3D structural information; fragmentation can be complex. |
Synergistic Approach to Structural Validation
The most robust approach to structural validation involves the integration of all three techniques. NMR and MS can be used to confirm the molecular formula and basic connectivity of the synthesized compound. X-ray crystallography then provides the definitive, high-resolution 3D structure, confirming the results from the spectroscopic methods and providing a level of detail that cannot be obtained by other means.
Visualizing the Workflow
Caption: Workflow for the synthesis and structural validation of (2-(But-3-en-1-yloxy)phenyl)methanol.
Conclusion
The structural validation of a novel compound like (2-(But-3-en-1-yloxy)phenyl)methanol is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR and mass spectrometry provide essential preliminary data on the molecular formula and connectivity, single-crystal X-ray diffraction stands as the ultimate arbiter of the three-dimensional molecular architecture. By combining the strengths of these methods, researchers can achieve an unambiguous and comprehensive understanding of a molecule's structure, a critical step in the advancement of chemical and pharmaceutical sciences.
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A Comparative Guide to the Synthetic Routes of (2-(But-3-en-1-yloxy)phenyl)methanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining (2-(But-3-en-1-yloxy)phenyl)methanol, a valuable building block in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for the most viable synthetic routes, offering insights to inform your selection of the optimal pathway for your research needs.
Introduction
(2-(But-3-en-1-yloxy)phenyl)methanol is a bifunctional molecule incorporating a reactive benzylic alcohol and a terminal alkene tethered by an ether linkage. This unique combination of functional groups makes it a versatile precursor for a range of chemical transformations, including cyclization reactions to form heterocyclic scaffolds, and further functionalization of the alcohol and alkene moieties. The strategic importance of this intermediate necessitates a thorough understanding of its synthetic accessibility. This guide will focus on two principal and contrasting strategies for the construction of the crucial ether bond: the classical Williamson ether synthesis and the milder Mitsunobu reaction.
Comparative Analysis of Synthetic Routes
The synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol fundamentally involves the formation of an ether bond between a phenolic precursor and a butenyl sidechain, coupled with the management of the benzylic alcohol functionality. The two main routes diverge in their approach to activating the reacting partners.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Mitsunobu Reaction |
| Starting Materials | 2-Hydroxybenzyl alcohol, 4-bromo-1-butene | 2-Hydroxybenzyl alcohol, But-3-en-1-ol |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Reaction Conditions | Typically elevated temperatures (reflux) | Mild conditions, often 0 °C to room temperature[1] |
| Mechanism | Sₙ2 displacement of a halide by a phenoxide | Redox-coupled Sₙ2 reaction with in situ activation of the alcohol |
| Typical Yields | 50-95% (highly dependent on substrate and conditions)[2] | Generally high, often exceeding 80% for simple alcohols[3] |
| Key Advantages | Cost-effective reagents, straightforward procedure. | Mild reaction conditions, high yields, broad substrate scope. |
| Key Disadvantages | Requires a strong base, potential for elimination side reactions, may require protection of the benzylic alcohol. | Stoichiometric amounts of phosphine and azodicarboxylate reagents, formation of byproducts (triphenylphosphine oxide, dialkyl hydrazine-1,2-dicarboxylate) that can complicate purification. |
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a long-established and widely used method for preparing ethers.[2][4] The reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[4]
Mechanistic Considerations
In the context of synthesizing (2-(But-3-en-1-yloxy)phenyl)methanol, the most logical disconnection involves the reaction of the phenoxide of 2-hydroxybenzyl alcohol with an appropriate 4-carbon electrophile, such as 4-bromo-1-butene.
Figure 1. Williamson Ether Synthesis Workflow.
A critical aspect of this route is the choice of base. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the benzylic alcohol. However, the benzylic alcohol can also be deprotonated, potentially leading to side reactions. To circumvent this, a protection-deprotection strategy for the benzylic alcohol might be necessary, adding steps to the overall synthesis.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Hydroxybenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Bromo-1-butene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-hydroxybenzyl alcohol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 4-bromo-1-butene (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (2-(But-3-en-1-yloxy)phenyl)methanol.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of ethers under mild, neutral conditions.[1][5] This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, through a redox process involving a phosphine and an azodicarboxylate.[1]
Mechanistic Considerations
For the synthesis of our target molecule, the Mitsunobu reaction would involve the coupling of 2-hydroxybenzyl alcohol (acting as the nucleophile after deprotonation in situ) with but-3-en-1-ol (the alcohol to be activated).
Figure 2. Mitsunobu Reaction Workflow.
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This intermediate then deprotonates the phenol, making it nucleophilic. Simultaneously, the but-3-en-1-ol is activated by the phosphonium species, converting its hydroxyl group into a good leaving group. Subsequent Sₙ2 attack by the phenoxide on the activated butenyl alcohol furnishes the desired ether.[1] A key advantage here is the mildness of the conditions, which often circumvents the need for protecting the benzylic alcohol.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
2-Hydroxybenzyl alcohol
-
But-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-hydroxybenzyl alcohol (1.0 eq.), but-3-en-1-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.
Conclusion and Recommendations
Both the Williamson ether synthesis and the Mitsunobu reaction present viable pathways to (2-(But-3-en-1-yloxy)phenyl)methanol.
-
For large-scale synthesis where cost is a primary concern , the Williamson ether synthesis is often the more economical choice due to the lower cost of reagents. However, careful optimization is required to manage potential side reactions and the potential need for a protection-deprotection sequence for the benzylic alcohol.
-
For laboratory-scale synthesis, particularly in the context of medicinal chemistry and early-stage drug discovery where mild conditions and high yields are prioritized , the Mitsunobu reaction is frequently the superior option. Its tolerance for various functional groups and its typically high efficiency can streamline the synthesis of complex molecules. The main drawback is the purification from stoichiometric byproducts, which can be mitigated with modern purification techniques.
Ultimately, the choice of synthetic route will depend on the specific constraints and goals of the research project, including scale, cost, available equipment, and the chemist's familiarity with the techniques. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol.
References
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
- Williamson, A. W.
-
Organic Syntheses. Mitsunobu Reaction. Available online: [Link] (accessed on February 15, 2026).
-
Wikipedia. Williamson ether synthesis. Available online: [Link] (accessed on February 15, 2026).
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available online: [Link] (accessed on February 15, 2026).
-
Wikipedia. Mitsunobu reaction. Available online: [Link] (accessed on February 15, 2026).
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
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Navigating Synthesis: A Comparative Analysis of Theoretical vs. Experimental Yields for (2-(But-3-en-1-yloxy)phenyl)methanol
For researchers and professionals in drug development, precision in chemical synthesis is paramount. The yield of a target molecule is a critical metric, reflecting the efficiency of a reaction and the viability of a synthetic route. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol, a bespoke benzyl alcohol derivative. We will explore the underlying chemical principles, provide a robust experimental protocol, and analyze the factors that create a divergence between calculated and actual outcomes.
The Foundation: Understanding Theoretical Yield
The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material.[1][2] It is a stoichiometric calculation based on the balanced chemical equation and the identification of the limiting reactant.[1] The limiting reactant is the substance that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[1]
For a multi-step synthesis, the overall theoretical yield is the product of the theoretical yields of each individual step.[3] However, for practical laboratory work, it's more common to calculate the theoretical yield for each step based on the actual amount of the intermediate used.
The synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol is logically approached as a two-step process:
-
Step 1: Williamson Ether Synthesis. Formation of 2-(But-3-en-1-yloxy)benzaldehyde from salicylaldehyde and 4-bromo-1-butene.
-
Step 2: Reduction. Reduction of the intermediate aldehyde to the target primary alcohol using a selective reducing agent like sodium borohydride.
Calculating Theoretical Yield for the Synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol
Let's assume we start with 10.0 g of salicylaldehyde.
Step 1: Williamson Ether Synthesis
-
Reactants: Salicylaldehyde (C₇H₆O₂) + 4-Bromo-1-butene (C₄H₇Br) in the presence of a base (e.g., K₂CO₃).
-
Product: 2-(But-3-en-1-yloxy)benzaldehyde (C₁₁H₁₂O₂).
-
Molar Masses:
-
Salicylaldehyde: 122.12 g/mol
-
4-Bromo-1-butene: 135.02 g/mol
-
2-(But-3-en-1-yloxy)benzaldehyde: 176.21 g/mol
-
-
Stoichiometry: The reaction proceeds in a 1:1 molar ratio.
Calculation:
-
Moles of Salicylaldehyde: 10.0 g / 122.12 g/mol = 0.0819 mol.
-
Moles of 4-Bromo-1-butene (assuming it's the excess reagent): Let's use 1.2 equivalents, which is 0.0983 mol or 13.27 g. Salicylaldehyde is the limiting reactant.
-
Theoretical Moles of Product: 0.0819 mol (based on the limiting reactant).
-
Theoretical Yield (Mass) of Intermediate: 0.0819 mol * 176.21 g/mol = 14.43 g .
Step 2: Reduction
-
Reactant: 2-(But-3-en-1-yloxy)benzaldehyde (C₁₁H₁₂O₂)
-
Product: (2-(But-3-en-1-yloxy)phenyl)methanol (C₁₁H₁₄O₂)
-
Molar Masses:
-
2-(But-3-en-1-yloxy)benzaldehyde: 176.21 g/mol
-
(2-(But-3-en-1-yloxy)phenyl)methanol: 178.23 g/mol
-
-
Stoichiometry: The reduction of an aldehyde to an alcohol with NaBH₄ is effectively a 1:1 molar ratio in terms of the organic substrate.
Calculation (based on the actual yield from Step 1):
Let's assume we obtained an experimental yield of 12.5 g of the intermediate aldehyde from Step 1.
-
Moles of Intermediate Used: 12.5 g / 176.21 g/mol = 0.0709 mol. This is now our limiting reactant for this step.
-
Theoretical Moles of Final Product: 0.0709 mol.
-
Theoretical Yield (Mass) of Final Product: 0.0709 mol * 178.23 g/mol = 12.64 g .
From Theory to Practice: A Validated Experimental Protocol
The experimental yield is the actual amount of product obtained in a laboratory setting.[2] It is almost always lower than the theoretical yield due to factors like incomplete reactions, side reactions, and losses during workup and purification.[2] The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield.[2]
Experimental Synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol
This protocol is designed for robustness and high purity of the final product.
Part A: Williamson Ether Synthesis of 2-(But-3-en-1-yloxy)benzaldehyde
Causality Behind Experimental Choices: The Williamson ether synthesis is a classic Sₙ2 reaction.[4][5] We choose a polar aprotic solvent (DMF) to enhance the nucleophilicity of the phenoxide.[4][6] Potassium carbonate is a suitable base to deprotonate the phenol, and using a primary alkyl halide (4-bromo-1-butene) minimizes the competing E2 elimination side reaction.[5][7][8] The reaction is heated to ensure a reasonable reaction rate, as these syntheses can be slow at room temperature.[4][8]
Materials:
-
Salicylaldehyde (10.0 g, 81.9 mmol)
-
4-Bromo-1-butene (13.3 g, 98.3 mmol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (17.0 g, 123 mmol, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (150 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.
-
Add 4-bromo-1-butene to the mixture via syringe.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(But-3-en-1-yloxy)benzaldehyde.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure intermediate. An expected experimental yield is in the range of 80-90%.
Part B: Sodium Borohydride Reduction to (2-(But-3-en-1-yloxy)phenyl)methanol
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting other functional groups like the alkene or ether.[9][10][11] Methanol is used as the solvent as it is protic and can protonate the intermediate alkoxide to form the final alcohol product.[9][10] The reaction is run at a low temperature initially to control the exothermic reaction.
Materials:
-
2-(But-3-en-1-yloxy)benzaldehyde (e.g., 12.5 g, 70.9 mmol)
-
Sodium Borohydride (NaBH₄) (1.6 g, 42.5 mmol, 0.6 eq)
-
Methanol (200 mL)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the 2-(But-3-en-1-yloxy)benzaldehyde in methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the sodium borohydride in small portions over 20-30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Acidify the mixture to a pH of ~6 with 1 M HCl to neutralize any remaining NaBH₄ and hydrolyze borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude (2-(But-3-en-1-yloxy)phenyl)methanol can be further purified by column chromatography if necessary. An expected experimental yield for this step is typically high, often in the 90-98% range.
Visualizing the Process
Caption: Workflow for the two-step synthesis of the target molecule.
Caption: Overall reaction pathway for the synthesis.
Comparison: Theoretical vs. Experimental Yield
| Parameter | Theoretical Yield | Experimental Yield | Key Factors Causing Divergence |
| Basis of Calculation | Stoichiometry of a balanced equation, assuming 100% conversion.[12] | Direct measurement of the isolated, purified product mass. | Incomplete Reactions, Side Reactions, Equilibrium, Purification Losses, Human Error.[4][8] |
| Step 1 Yield | Calculated based on the initial amount of limiting reactant (e.g., 14.43 g). | Typically 50-95% for laboratory Williamson ether syntheses (e.g., 11.5 - 13.7 g).[4] | Side Reactions: E2 elimination of 4-bromo-1-butene is a common competing pathway.[7][8] Incomplete Reaction: Insufficient reaction time or temperature can leave starting material unreacted.[4][8] |
| Step 2 Yield | Calculated based on the actual mass of the intermediate used (e.g., 12.64 g). | Typically >90% for NaBH₄ reductions of aldehydes (e.g., >11.4 g).[9] | Purification Losses: Material is inevitably lost during transfers, extractions, and chromatography. Impurity: If the starting intermediate is not pure, the yield of the final product will be lower. |
| Overall Yield | Product of the theoretical yields of each step (100% x 100% = 100%). | Product of the experimental yields of each step (e.g., 85% x 95% = 80.75%).[3] | Cumulative losses from each step significantly reduce the overall yield. A low yield in one step can drastically impact the final outcome.[2] |
Alternative Synthetic Strategies
While the presented two-step synthesis from salicylaldehyde is a robust and logical approach, other alternatives exist, each with its own yield considerations:
-
Starting from Methyl Salicylate: This would involve the same initial Williamson ether synthesis followed by reduction of the ester. However, ester reduction requires a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄), which is less selective and requires more stringent anhydrous conditions and a more complex workup.[10][13] While potentially high-yielding, the operational complexity and safety considerations are greater.
-
Direct Alkylation of (2-hydroxyphenyl)methanol: This approach would seem more direct but is problematic. The presence of two nucleophilic hydroxyl groups (phenolic and benzylic) would lead to a mixture of O-alkylated products and likely require a protecting group strategy, adding steps and reducing the overall yield.
Conclusion for the Practicing Scientist
The discrepancy between theoretical and experimental yield is an inherent aspect of synthetic chemistry. For the synthesis of (2-(But-3-en-1-yloxy)phenyl)methanol, the proposed two-step route offers a reliable and high-yielding pathway. The Williamson ether synthesis is typically the yield-determining step, where careful control of reaction conditions to minimize elimination is crucial. The subsequent reduction of the aldehyde is generally a clean and efficient transformation.
By understanding the stoichiometric basis of theoretical yield and recognizing the practical limitations and potential pitfalls that define the experimental yield, researchers can optimize protocols, troubleshoot syntheses effectively, and manage expectations for material output in drug discovery and development pipelines.
References
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Williamson ether synthesis - Wikipedia . Wikipedia. [Link]
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Yield Calculations . University of Calgary. [Link]
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Williamson Ether Synthesis - ChemTalk . ChemTalk. [Link]
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Calculate Theoretical Yield: Step-by-Step Guide with Examples - Vedantu . Vedantu. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]
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How to calculate overall yield of multi step synthesis/total synthesis? - ResearchGate . ResearchGate. [Link]
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12.9: Theoretical Yield and Percent Yield - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry - Study.com . Study.com. [Link]
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The Williamson Ether Synthesis . University of Richmond. [Link]
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NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps - OrgoSolver . OrgoSolver. [Link]
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The Williamson Ether Synthesis . University of Wisconsin-River Falls. [Link]
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19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning . Lumen Learning. [Link]
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Williamson Ether Synthesis | Chem-Station Int. Ed. Chem-Station. [Link]
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Williamson Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86 | Request PDF - ResearchGate . ResearchGate. [Link]
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Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry . Master Organic Chemistry. [Link]
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Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources . SciELO. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press . Francis Academic Press. [Link]
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Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation . Wiley. [Link]
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Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC . National Center for Biotechnology Information. [Link]
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Williamson Ether Synthesis - Utah Tech University . Utah Tech University. [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps . Chemistry Steps. [Link]
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TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents... - ResearchGate . ResearchGate. [Link]
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Simple and Efficient Synthesis of 2 - Sami Publishing Company . Sami Publishing Company. [Link]
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Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation - ACG Publications . ACG Publications. [Link]
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Synthesis of m-Aryloxy Phenols - Encyclopedia.pub . Encyclopedia.pub. [Link]
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Buta-2,3-dien-1-ol - Organic Syntheses Procedure . Organic Syntheses. [Link]
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A Spectroscopic Comparison of (2-(But-3-en-1-yloxy)phenyl)methanol and its Analogues: A Guide for Researchers
In the fields of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate architecture of organic compounds. This guide offers a detailed comparative analysis of the spectroscopic properties of (2-(but-3-en-1-yloxy)phenyl)methanol and several of its structural analogues. By examining the subtle yet significant shifts in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can gain a deeper understanding of structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational data and the experimental rationale necessary for confident structural assignment and analogue differentiation.
The selection of analogues for this comparison is deliberate, aiming to highlight the spectroscopic consequences of specific structural modifications. We will compare the parent compound with:
-
(2-(Butoxy)phenyl)methanol: To illustrate the impact of saturating the butenyl side chain.
-
(4-(But-3-en-1-yloxy)phenyl)methanol: To demonstrate the effect of altering the substitution pattern on the aromatic ring from ortho to para.
-
(2-(But-3-en-1-yloxy)benzaldehyde): To showcase the spectroscopic changes resulting from the oxidation of the benzylic alcohol to an aldehyde.
Through this comparative lens, we will explore how these modifications influence the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for (2-(but-3-en-1-yloxy)phenyl)methanol and its selected analogues.
¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | =CH (ppm) | =CH₂ (ppm) | O-CH₂ (ppm) | CH₂-C= (ppm) | Ar-CH₂ (ppm) | OH/CHO (ppm) | Alkyl-H (ppm) |
| (2-(But-3-en-1-yloxy)phenyl)methanol | 6.85-7.25 (m, 4H) | 5.80-5.95 (m, 1H) | 5.05-5.15 (m, 2H) | 4.05 (t, 2H) | 2.50 (q, 2H) | 4.70 (s, 2H) | ~2.0 (br s, 1H) | - |
| (2-(Butoxy)phenyl)methanol | 6.80-7.20 (m, 4H) | - | - | 3.95 (t, 2H) | - | 4.65 (s, 2H) | ~2.1 (br s, 1H) | 0.95 (t, 3H), 1.50 (m, 2H), 1.75 (m, 2H) |
| (4-(But-3-en-1-yloxy)phenyl)methanol | 6.90 (d, 2H), 7.25 (d, 2H) | 5.80-5.95 (m, 1H) | 5.05-5.15 (m, 2H) | 4.00 (t, 2H) | 2.50 (q, 2H) | 4.60 (s, 2H) | ~1.8 (br s, 1H) | - |
| (2-(But-3-en-1-yloxy)benzaldehyde) | 6.90-7.85 (m, 4H) | 5.85-6.00 (m, 1H) | 5.10-5.20 (m, 2H) | 4.10 (t, 2H) | 2.55 (q, 2H) | - | 10.50 (s, 1H) | - |
¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | C=C (ppm) | O-CH₂ (ppm) | CH₂-C= (ppm) | Ar-CH₂ (ppm) | C=O (ppm) | Alkyl-C (ppm) |
| (2-(But-3-en-1-yloxy)phenyl)methanol | 111.5, 121.0, 128.5, 129.0, 130.0, 156.0 | 117.0, 134.5 | 67.0 | 34.0 | 62.0 | - | - |
| (2-(Butoxy)phenyl)methanol | 111.0, 120.5, 128.0, 128.5, 130.5, 156.5 | - | 67.5 | - | 62.5 | - | 14.0, 19.5, 31.5 |
| (4-(But-3-en-1-yloxy)phenyl)methanol | 114.5, 129.0, 135.0, 158.0 | 117.0, 134.5 | 67.0 | 34.0 | 64.5 | - | - |
| (2-(But-3-en-1-yloxy)benzaldehyde) | 112.5, 121.5, 128.0, 134.0, 135.5, 161.0 | 117.5, 134.0 | 67.5 | 34.0 | - | 192.0 | - |
Key IR Absorptions (cm⁻¹)
| Compound | O-H / C=O Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch | C-O Stretch |
| (2-(But-3-en-1-yloxy)phenyl)methanol | 3350 (broad) | 3080 | 2850-2950 | 1640 | 1240, 1040 |
| (2-(Butoxy)phenyl)methanol | 3360 (broad) | - | 2860-2960 | - | 1245, 1045 |
| (4-(But-3-en-1-yloxy)phenyl)methanol | 3340 (broad) | 3080 | 2850-2950 | 1640 | 1240, 1040 |
| (2-(But-3-en-1-yloxy)benzaldehyde) | 1680 (strong) | 3080 | 2850-2950 | 1640 | 1240, 1050 |
Mass Spectrometry (EI) - Key Fragments (m/z)
| Compound | [M]⁺ | [M-H₂O]⁺ / [M-CHO]⁺ | [M-C₄H₇O]⁺ | [C₄H₇]⁺ |
| (2-(But-3-en-1-yloxy)phenyl)methanol | 192 | 174 | 121 | 55 |
| (2-(Butoxy)phenyl)methanol | 194 | 176 | 121 | 57 |
| (4-(But-3-en-1-yloxy)phenyl)methanol | 192 | 174 | 121 | 55 |
| (2-(But-3-en-1-yloxy)benzaldehyde) | 190 | 161 | 121 | 55 |
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios, typically from 40 to 400 amu, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Interpretation and Discussion
The following discussion delves into the interpretation of the presented spectroscopic data, highlighting the key differences between (2-(but-3-en-1-yloxy)phenyl)methanol and its analogues.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information about the chemical environment of the protons in a molecule.
-
(2-(But-3-en-1-yloxy)phenyl)methanol vs. (2-(Butoxy)phenyl)methanol: The most striking difference is the presence of signals corresponding to the vinyl group in the former. The multiplet at 5.80-5.95 ppm is characteristic of the internal vinyl proton (=CH), while the multiplet at 5.05-5.15 ppm corresponds to the terminal vinyl protons (=CH₂). These signals are absent in the spectrum of the saturated analogue, (2-(butoxy)phenyl)methanol. Instead, the butoxy compound displays characteristic alkyl proton signals: a triplet around 0.95 ppm for the terminal methyl group and multiplets between 1.50 and 1.75 ppm for the two methylene groups.[1]
-
(2-(But-3-en-1-yloxy)phenyl)methanol vs. (4-(But-3-en-1-yloxy)phenyl)methanol: The substitution pattern on the aromatic ring significantly influences the appearance of the aromatic proton signals.[2] In the ortho-substituted isomer, the lower symmetry results in a more complex multiplet for the four aromatic protons. In contrast, the para-substituted isomer, possessing a higher degree of symmetry, exhibits a simpler pattern of two doublets, one for the protons ortho to the ether linkage and one for the protons ortho to the methanol group.[2]
-
(2-(But-3-en-1-yloxy)phenyl)methanol vs. (2-(But-3-en-1-yloxy)benzaldehyde): The oxidation of the benzylic alcohol to an aldehyde leads to two key changes. The signal for the benzylic protons (Ar-CH₂) at around 4.70 ppm disappears, and a new, highly deshielded singlet appears far downfield at approximately 10.50 ppm, which is characteristic of an aldehyde proton.[3] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
-
Alkene vs. Alkane: The presence of the double bond in (2-(but-3-en-1-yloxy)phenyl)methanol is confirmed by the two signals in the alkene region of the ¹³C NMR spectrum, at approximately 117.0 ppm (=CH₂) and 134.5 ppm (=CH). These are absent in the spectrum of (2-(butoxy)phenyl)methanol, which instead shows additional signals in the aliphatic region (14.0, 19.5, and 31.5 ppm) corresponding to the butyl chain.[1]
-
Ortho vs. Para Isomers: The symmetry argument also applies to ¹³C NMR. The para-substituted isomer, being more symmetrical, will show fewer signals in the aromatic region compared to the ortho-substituted isomer, where all six aromatic carbons are chemically non-equivalent.[2]
-
Alcohol vs. Aldehyde: The most significant difference in the ¹³C NMR spectra is the presence of the carbonyl carbon signal in 2-(but-3-en-1-yloxy)benzaldehyde at a highly deshielded chemical shift of around 192.0 ppm. Concurrently, the signal for the benzylic carbon (Ar-CH₂) at approximately 62.0 ppm in the alcohol is absent in the aldehyde spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups.
-
Presence of O-H and C=C Bonds: A broad absorption band in the region of 3300-3400 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group in the alcohol-containing compounds. This band is absent in the spectrum of the aldehyde. The C=C stretching vibration of the butenyl group appears as a weak to medium absorption at around 1640 cm⁻¹. This absorption is absent in the saturated analogue.
-
Carbonyl Group Identification: The most prominent feature in the IR spectrum of 2-(but-3-en-1-yloxy)benzaldehyde is the strong C=O stretching absorption at approximately 1680 cm⁻¹.[3][4] The position of this band is indicative of an aromatic aldehyde.
-
Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes be used to distinguish between substitution patterns on a benzene ring. For instance, ortho-disubstituted benzenes typically show a strong absorption band between 735 and 770 cm⁻¹, while para-disubstituted benzenes show a strong band between 810 and 840 cm⁻¹.[2][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) directly corresponds to the molecular weight of the compound. As expected, the saturated analogue, (2-(butoxy)phenyl)methanol, has a molecular weight that is two mass units higher than its unsaturated counterpart. The aldehyde is two mass units lighter than the corresponding alcohol.
-
Fragmentation Patterns:
-
Loss of Water/Formaldehyde: The alcohols readily lose a molecule of water ([M-18]⁺) under EI conditions. The aldehyde can undergo cleavage of the formyl group ([M-29]⁺).
-
Benzylic Cleavage: A common fragmentation pathway for all these compounds is the cleavage of the bond between the aromatic ring and the oxygen atom, leading to a fragment corresponding to the butenyl or butyl ether side chain.
-
McLafferty Rearrangement: For compounds with a sufficiently long alkyl chain containing a gamma-hydrogen relative to a carbonyl or double bond, a McLafferty rearrangement is possible, though it may not be a major fragmentation pathway for these specific molecules.
-
Visualizing the Comparison
Molecular Structures
Caption: Molecular formulas of the compared compounds.
Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of (2-(but-3-en-1-yloxy)phenyl)methanol and its analogues demonstrates the power of NMR, IR, and MS in elucidating subtle structural differences. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of the molecules. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic principles is essential for the rational design and synthesis of novel compounds with desired properties.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 73(7), 741-751.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). 1H- and 13C-NMR for - Supporting Information. Retrieved from [Link]
-
SciELO. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]
- MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 89.
-
PubChem. (n.d.). 2-Phenylbut-3-en-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-3-butyn-2-ol. Retrieved from [Link]
- ResearchGate. (2017). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Structural Chemistry, 28(6), 1777-1789.
-
National Institute of Standards and Technology. (n.d.). 2-(Hexyloxy)benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
- ChemRxiv. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
Sources
cost-benefit analysis of different (2-(But-3-en-1-yloxy)phenyl)methanol synthesis methods
Executive Summary
This guide evaluates two primary synthetic routes for (2-(But-3-en-1-yloxy)phenyl)methanol , a critical intermediate often used in Ring-Closing Metathesis (RCM) to generate benzoxepines.
-
Method A (Direct Alkylation): A single-step alkylation of salicyl alcohol (2-hydroxybenzyl alcohol). While atom-economical on paper, this route suffers from chemoselectivity issues (O- vs. O’-alkylation) and difficult purification, making it suitable only for small-scale, rapid screening (<1g).
-
Method B (Reductive Etherification): A two-step sequence involving the alkylation of salicylaldehyde followed by aldehyde reduction. Despite the extra step, this is the recommended process route due to superior impurity profile, scalability, and overall cost-efficiency when accounting for purification losses.
Technical Analysis & Methodologies
Method A: Direct Selective Alkylation
Concept: Exploiting the
Reaction Scheme
Experimental Protocol (Self-Validating)
-
Setup: Charge a flame-dried flask with Salicyl alcohol (1.0 equiv) and anhydrous Acetonitrile (0.2 M).
-
Deprotonation: Add Potassium Carbonate (
) (1.5 equiv). Note: Do not use NaH, as it promotes indiscriminate deprotonation and dialkylation. -
Alkylation: Add 4-bromo-1-butene (1.1 equiv) dropwise.
-
Reaction: Reflux at 60°C for 12-16 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 7:3). The product (
) should appear distinct from the starting material ( ). If a high- spot ( ) appears, dialkylation has occurred.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Required Flash Column Chromatography (SiO2) to separate the mono-ether from the di-ether byproduct.
Critical Analysis
-
Pros: Single step; lower solvent volume.
-
Cons: The selectivity is never 100%. The benzylic alcohol can act as a nucleophile, especially as the reaction progresses and local concentrations change. Separation of the mono-ether from the di-ether (impurity) is often difficult due to similar polarities.
Method B: The Reductive Route (Recommended)
Concept: Eliminating chemoselectivity risks by masking the benzylic alcohol as an aldehyde during the alkylation step.
Reaction Scheme
-
Alkylation:
-
Reduction:
Experimental Protocol (Self-Validating)
Step 1: Synthesis of 2-(but-3-en-1-yloxy)benzaldehyde
-
Dissolve Salicylaldehyde (1.0 equiv) in DMF (0.5 M).
-
Add
(2.0 equiv) and 4-bromo-1-butene (1.2 equiv). -
Heat to 60°C for 4 hours.
-
Validation Point: The color changes from pale yellow to bright yellow/orange. TLC shows complete disappearance of salicylaldehyde. The aldehyde proton in NMR (~10.5 ppm) remains distinct.
-
-
Standard aqueous workup. The crude oil is usually pure enough (>95%) for the next step.
Step 2: Reduction to Alcohol
-
Dissolve the crude aldehyde in MeOH/THF (1:1).
-
Cool to 0°C. Add Sodium Borohydride (
) (1.5 equiv) portion-wise. -
Stir for 30 mins.
-
Validation Point: Quench a small aliquot. NMR should show the disappearance of the aldehyde peak (10.5 ppm) and appearance of the benzylic methylene doublet (~4.6 ppm).
-
-
Workup: Quench with sat.
, extract with EtOAc.
Critical Analysis
-
Pros: Robust; no risk of over-alkylation (only one OH group exists in Step 1); crude intermediates are cleaner.
-
Cons: Two distinct chemical operations; use of DMF requires thorough water washing to remove.
Comparative Data Analysis
The following data is based on standard laboratory metrics for Williamson ether syntheses and borohydride reductions.
| Metric | Method A (Direct) | Method B (Stepwise) |
| Overall Yield | 45 - 55% | 75 - 85% |
| Reagent Cost | High (Loss of expensive bromide to side reactions) | Moderate (Higher yield offsets step count) |
| Purity (Crude) | Low (Contains di-alkylated impurities) | High (>95% typically) |
| Purification | Difficult Chromatography required | Simple Filtration/Extraction |
| Time to Pure Product | 24 Hours (due to column) | 18 Hours (fast reactions, no column) |
| Scalability | Poor (<5g) | Excellent (>100g) |
Cost-Benefit Decision Matrix
-
Materials: 4-bromo-1-butene is the primary cost driver (~$30/g). Method A wastes this reagent on side reactions. Method B maximizes its incorporation.
-
Labor: Method B requires two setups but avoids the time-consuming gradient chromatography required to purify Method A's messy mixture.
Visualizing the Process Logic
The following diagram illustrates the decision pathways and chemical risks associated with each method.
Figure 1: Decision logic for synthesis selection. Method B (Green path) offers a linear, low-risk workflow compared to the branching risks of Method A (Red path).
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-1-butene (CAS 5162-44-7).[1] Retrieved from .[2]
-
ChemicalBook. Synthesis of 1-Bromo-3-butyne and analogs. (General procedure for homoallylic halides). Retrieved from .
-
Dobbs, A. P., et al. Preparation of alcohol-containing precursors for aza-Prins reaction. (Experimental support for homoallyl alcohol derivatives). Royal Society of Chemistry. Retrieved from .
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Foundational mechanism for phenolic alkylation). Retrieved from .
-
Thermo Fisher Scientific. 3-Bromo-3-buten-1-ol Properties and Pricing. (Cost comparison data). Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
